Olcegepant
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure in first source
Structure
2D Structure
Properties
IUPAC Name |
N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47Br2N9O5/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53)/t32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIXDWVDFFXNEG-JHOUSYSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47Br2N9O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174443 | |
| Record name | Olcegepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204697-65-4 | |
| Record name | Olcegepant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204697-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olcegepant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204697654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olcegepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04869 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olcegepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLCEGEPANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOA5J8TX6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Olcegepant: A Deep Dive into its Mechanism of Action in Migraine Pathophysiology
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Migraine, a debilitating neurological disorder, has long been a challenge for both patients and the scientific community. The discovery of the pivotal role of Calcitonin Gene-Related Peptide (CGRP) in the pathophysiology of migraine has revolutionized treatment strategies. Olcegepant (formerly BIBN4096) was a pioneering, potent, and selective non-peptide antagonist of the CGRP receptor. Although its development was halted due to poor oral bioavailability, the study of this compound has provided invaluable insights into the mechanism of CGRP antagonism and has paved the way for a new class of anti-migraine therapies known as "gepants." This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
The Role of CGRP in Migraine Pathophysiology
The trigeminovascular system is central to the current understanding of migraine pathophysiology.[1] Activation of this system leads to the release of several neuropeptides, with CGRP being a key player.[2] CGRP, a 37-amino acid neuropeptide, is a potent vasodilator and is involved in nociceptive transmission.[2][3] During a migraine attack, CGRP levels are elevated in the cranial circulation.[3] Furthermore, intravenous infusion of CGRP can trigger migraine-like headaches in individuals susceptible to migraine.
The release of CGRP from trigeminal nerve endings is thought to initiate a cascade of events leading to migraine pain. These include:
-
Vasodilation: CGRP is the most potent known peptidergic dilator of cerebral and dural blood vessels. This vasodilation was initially thought to be the primary cause of migraine pain, though this view has evolved.
-
Neurogenic Inflammation: CGRP contributes to a sterile inflammatory response in the meninges by causing plasma protein extravasation and mast cell degranulation.
-
Peripheral and Central Sensitization: CGRP sensitizes peripheral trigeminal neurons and facilitates pain transmission within the central nervous system, specifically in the trigeminal nucleus caudalis and higher-order pain centers.
This compound: A Potent and Selective CGRP Receptor Antagonist
This compound is a non-peptide small molecule that acts as a competitive antagonist at the CGRP receptor. The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and a single transmembrane domain protein called receptor activity-modifying protein 1 (RAMP1). This compound exhibits high affinity and selectivity for the human CGRP receptor.
Quantitative Data on this compound's Potency and Affinity
The potency and affinity of this compound for the CGRP receptor have been extensively characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.
| Parameter | Species | Value | Reference(s) |
| Ki (pM) | Human | 14.4 ± 6.3 | |
| IC50 (nM) | Human | 0.03 | |
| IC50 (nM) | Rat | 6.4 | |
| pA2 | SK-N-MC cells | 11.2 |
Table 1: In Vitro Binding Affinity and Potency of this compound
| Study | Model | Dose | Effect | Reference(s) |
| Phase II Clinical Trial | Acute Migraine Patients | 2.5 mg (intravenous) | 66% of patients responded to treatment compared with 27% of placebo recipients (P=0.001) | |
| Meta-analysis | Acute Migraine Patients | 2.5 mg/d | Pain relief rate (OR = 5.21), Pain-free rate (OR = 31.11) at 2 hours post-treatment compared to placebo |
Table 2: Clinical Efficacy of this compound in Acute Migraine
Mechanism of Action: How this compound Counteracts Migraine Pathophysiology
This compound exerts its therapeutic effect by competitively blocking the binding of CGRP to its receptor, thereby inhibiting the downstream signaling pathways that contribute to migraine pain.
Inhibition of CGRP-Mediated Vasodilation
In preclinical studies, this compound effectively attenuated arterial dilation induced by CGRP or electrical stimulation. It has been shown to reverse CGRP-mediated vasodilation in human cerebral vessels.
Attenuation of Neurogenic Inflammation
By blocking the CGRP receptor, this compound is thought to inhibit the release of inflammatory mediators from mast cells and reduce plasma protein extravasation in the dura mater, key components of neurogenic inflammation.
Modulation of Nociceptive Signaling
A crucial aspect of this compound's mechanism is its action on the transmission of pain signals. Pre-treatment with this compound has been shown to inhibit the capsaicin-induced expression of Fos, a marker of neuronal activation, in the spinal trigeminal nucleus by 57%. This suggests that this compound acts on central trigeminal neurons to dampen pain signaling.
CGRP Signaling Pathway and this compound's Point of Intervention
The binding of CGRP to its receptor typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This compound blocks this primary signaling cascade.
References
The Role of Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism in Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurogenic inflammation is a complex physiological process initiated by the activation of sensory neurons and the subsequent release of neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP). This process is characterized by a triad of responses: vasodilation, plasma protein extravasation, and mast cell degranulation, contributing to the pathophysiology of various inflammatory and pain disorders, including migraine. The CGRP receptor, a heterodimer of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), represents a key therapeutic target. This technical guide provides an in-depth exploration of the role of CGRP receptor antagonism in mitigating neurogenic inflammation. It details the underlying signaling pathways, compiles quantitative data from preclinical and clinical studies on the efficacy of CGRP receptor antagonists, and provides comprehensive experimental protocols for investigating this therapeutic strategy.
Introduction to Neurogenic Inflammation and CGRP
Neurogenic inflammation is a localized inflammatory response initiated by the antidromic activation of primary sensory C- and Aδ-fibers.[1][2] Unlike classical inflammation mediated by the immune system, this form of inflammation is triggered by neuronal activity. Upon stimulation, these sensory neurons release a cocktail of vasoactive neuropeptides from their peripheral terminals, with CGRP and Substance P (SP) being the most prominent mediators.[1][2]
CGRP, a 37-amino acid neuropeptide, is a potent vasodilator and a key player in the pathogenesis of migraine and other pain conditions.[3] Its release from trigeminal sensory nerve fibers is a critical event in the initiation of neurogenic inflammation within the dura mater, a key anatomical site implicated in migraine headaches. The physiological manifestations of CGRP-mediated neurogenic inflammation include:
-
Vasodilation: CGRP directly acts on vascular smooth muscle cells, leading to potent and prolonged vasodilation.
-
Plasma Protein Extravasation: While SP is the primary driver of increased vascular permeability, CGRP potentiates this effect, leading to the leakage of plasma proteins and fluid into the surrounding tissue.
-
Mast Cell Degranulation: CGRP can induce the degranulation of mast cells, releasing histamine and other pro-inflammatory mediators that further amplify the inflammatory cascade.
Given its central role, the CGRP signaling pathway has emerged as a prime target for therapeutic intervention in conditions characterized by neurogenic inflammation.
The CGRP Receptor and Its Antagonism
The biological effects of CGRP are mediated through its interaction with a unique G protein-coupled receptor (GPCR). The functional CGRP receptor is a complex composed of three proteins:
-
Calcitonin Receptor-Like Receptor (CLR): A seven-transmembrane protein that provides the core structure of the receptor.
-
Receptor Activity-Modifying Protein 1 (RAMP1): A single-transmembrane protein essential for the trafficking of CLR to the cell surface and for conferring high-affinity CGRP binding.
-
Receptor Component Protein (RCP): An intracellular protein that couples the receptor to downstream signaling pathways.
Antagonism of the CGRP receptor can be achieved through two main classes of therapeutic agents:
-
Small Molecule Antagonists ("Gepants"): These molecules, such as olcegepant and telcagepant, directly compete with CGRP for binding to the receptor.
-
Monoclonal Antibodies: These large-molecule biologics, including erenumab, fremanezumab, and galcanezumab, target either the CGRP ligand itself (fremanezumab, galcanezumab) or the CGRP receptor (erenumab).
By blocking the interaction of CGRP with its receptor, these antagonists effectively inhibit the downstream signaling events that lead to neurogenic inflammation.
Signaling Pathways in CGRP-Mediated Neurogenic Inflammation
The binding of CGRP to its receptor primarily activates the Gαs subunit of the heterotrimeric G protein. This initiates a signaling cascade that culminates in the key events of neurogenic inflammation.
References
Investigating the Binding Affinity of Olcegepant to CGRP Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Olcegepant to the Calcitonin Gene-Related Peptide (CGRP) receptor. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative binding data, and a clear understanding of the associated signaling pathways. This compound, a potent and selective non-peptide CGRP receptor antagonist, has been a pivotal tool in understanding the role of CGRP in migraine pathophysiology.
Core Concepts: The CGRP Receptor and this compound's Mechanism of Action
The CGRP receptor is a complex heterodimer, consisting of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and a single transmembrane domain protein known as receptor activity-modifying protein 1 (RAMP1).[1] This complex is essential for CGRP binding and signal transduction. The primary signaling pathway activated by CGRP involves the Gs alpha subunit of the G protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is implicated in the vasodilation and neurogenic inflammation associated with migraine.[1]
This compound functions as a competitive antagonist at the CGRP receptor, meaning it binds to the receptor at the same site as the endogenous ligand, CGRP, but does not activate it.[4] By blocking CGRP's access to the receptor, this compound effectively inhibits the downstream signaling cascade, thereby preventing the physiological effects that contribute to migraine headaches.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the human CGRP receptor is exceptionally high, demonstrating its potency as an antagonist. The affinity is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
| Parameter | Value | Cell Line | Reference |
| Ki | 14.4 pM | Human SK-N-MC | |
| IC50 | 0.03 nM | Human SK-N-MC |
These values indicate that this compound binds to the CGRP receptor with picomolar to nanomolar affinity, making it a highly potent antagonist.
CGRP Receptor Signaling Pathway
The binding of CGRP to its receptor initiates a well-characterized signaling cascade. The following diagram illustrates the key components of the Gs-protein coupled signaling pathway.
Caption: CGRP receptor signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to determine the binding affinity and functional activity of this compound at the CGRP receptor. The human neuroblastoma cell line SK-N-MC, which endogenously expresses the CGRP receptor, is commonly used for these assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand from the CGRP receptor.
Caption: Radioligand binding assay workflow.
Detailed Protocol:
-
Membrane Preparation:
-
Culture SK-N-MC cells to near confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
A fixed concentration of radiolabeled CGRP (e.g., [¹²⁵I]-CGRP).
-
Varying concentrations of this compound (or other competing ligands).
-
A fixed amount of SK-N-MC cell membrane preparation.
-
Assay buffer to reach the final volume.
-
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled CGRP).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (cAMP Accumulation)
This assay measures the ability of this compound to inhibit the CGRP-induced production of intracellular cAMP.
Caption: Functional cAMP assay workflow.
Detailed Protocol:
-
Cell Culture:
-
Seed SK-N-MC cells in 96-well culture plates and grow to a confluent monolayer.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a defined period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of CGRP (typically the EC80 or EC50 concentration for cAMP production) for a specific time (e.g., 15-30 minutes).
-
Include control wells with cells treated with vehicle, CGRP alone, and this compound alone.
-
-
cAMP Measurement:
-
Terminate the stimulation by lysing the cells.
-
Measure the intracellular cAMP concentration in the cell lysates using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal CGRP-induced cAMP production, using non-linear regression analysis.
-
Conclusion
The potent and selective binding of this compound to the CGRP receptor, as demonstrated by the low picomolar Ki and nanomolar IC50 values, solidifies its role as a valuable research tool and a progenitor for a new class of migraine therapeutics. The detailed experimental protocols provided in this guide offer a framework for the consistent and accurate determination of the binding affinity and functional antagonism of novel CGRP receptor modulators. A thorough understanding of these methodologies and the underlying signaling pathways is crucial for the continued development of effective treatments for migraine and other CGRP-related disorders.
References
Olcegepant's Attenuation of Trigeminal Nerve Activation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Olcegepant, a selective, non-peptide calcitonin gene-related peptide (CGRP) receptor antagonist, has demonstrated significant efficacy in mitigating the activation of the trigeminal nervous system, a key player in the pathophysiology of migraine.[1][2] Preclinical and clinical investigations have elucidated its mechanism of action, revealing a primary site of action within the central nervous system, specifically at the spinal trigeminal nucleus.[3][4] This document provides a comprehensive technical overview of the core scientific findings related to this compound's effects on trigeminal nerve activation, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Core Mechanism of Action
This compound functions as a competitive antagonist of the CGRP receptor, thereby blocking the cascade of events initiated by CGRP binding.[5] The release of CGRP from trigeminal nerve endings is a critical event in migraine pathogenesis, leading to vasodilation and neurogenic inflammation within the meninges. By inhibiting CGRP's effects, this compound effectively dampens the transmission of nociceptive signals within the trigeminovascular system. While primarily targeting the CGRP receptor, studies suggest that this compound's antagonist activity can be influenced by the specific signaling pathway being measured, and it may also exhibit activity at the amylin 1 (AMY1) receptor.
Quantitative Efficacy of this compound
The inhibitory effects of this compound on trigeminal nerve activation have been quantified in various preclinical models. These data highlight the compound's potency in reducing neuronal activation and alleviating pain-related behaviors.
| Experimental Model | This compound Dosage | Key Finding | Percentage Inhibition/Reduction | Reference |
| Capsaicin-induced Fos expression in rat spinal trigeminal nucleus | 900 µg/kg (i.v.) | Inhibition of Fos-positive neurons | 57% | |
| Nitroglycerin-induced trigeminal hyperalgesia in rats (orofacial formalin test) | 2 mg/kg (i.p.) | Attenuation of nociceptive behavior (face rubbing time) | Significant reduction | |
| Chronic constriction injury of the infraorbital nerve (CCI-ION) in rats | 0.3 - 0.9 mg/kg (i.v.) | Reduction of mechanical allodynia | Marked reduction | |
| CGRP-induced vasodepressor response in pithed rats | 3000 µg/kg (i.v.) | Abolished vasodepressor response | ~100% |
Signaling Pathways and Experimental Workflows
CGRP-Mediated Signaling in Trigeminal Neurons
The activation of CGRP receptors on trigeminal neurons triggers a cascade of intracellular signaling events that contribute to neuronal sensitization and pain transmission. This compound acts by blocking the initial step in this pathway.
Caption: this compound blocks CGRP binding to its receptor, inhibiting downstream signaling.
Experimental Workflow for Assessing Trigeminal Activation
A common experimental paradigm to evaluate the efficacy of compounds like this compound involves inducing trigeminal activation in animal models and subsequently measuring markers of neuronal activity.
Caption: Workflow for evaluating this compound's effect on trigeminal activation in vivo.
Detailed Experimental Protocols
Capsaicin-Induced Trigeminal Nucleus Activation Model
This model is utilized to assess the central effects of this compound on second-order trigeminal neurons.
-
Animals: Adult Wistar rats.
-
Anesthesia: Isoflurane.
-
Induction of Nociception: Systemic intravenous infusion of capsaicin (0.9 mg/kg) or unilateral facial injection (1 mM in 100 µl).
-
Drug Administration: Animals are pre-treated with either saline or this compound (e.g., 900 µg/kg, i.v.).
-
Endpoint Measurement: Two hours after the start of the capsaicin infusion, animals are euthanized, and brainstems are collected.
-
Analysis: Immunohistochemical staining for the protein Fos, a marker of neuronal activation, in the spinal trigeminal nucleus. The number of Fos-positive neurons is quantified. Another marker, phosphorylated extracellular signal-regulated kinase (pERK), can be assessed in the trigeminal ganglion.
Nitroglycerin (NTG)-Induced Chronic Migraine Model
This model is employed to study the effects of this compound on trigeminal hyperalgesia in a chronic setting.
-
Animals: Male Sprague-Dawley rats.
-
Induction of Chronic Migraine: Intermittent intraperitoneal (i.p.) injections of nitroglycerin (NTG, 5 mg/kg) every other day for 9 days.
-
Drug Administration: this compound (2 mg/kg, i.p.) or its vehicle is co-administered with NTG.
-
Behavioral Testing: 24 hours after the last NTG injection, trigeminal hyperalgesia is assessed using the orofacial formalin test. This involves injecting a dilute formalin solution into the upper lip and recording the time the animal spends rubbing its face.
-
Ex Vivo Analysis: Following behavioral testing, tissues such as the trigeminal ganglia, medulla-pons area, and cervical spinal cord are collected for analysis of gene expression (e.g., CGRP, pro-inflammatory cytokines) and protein levels.
Central vs. Peripheral Site of Action
A key finding from preclinical studies is that this compound's primary site of action in mitigating trigeminal nociception appears to be central rather than peripheral. In the capsaicin model, pre-treatment with this compound significantly inhibited the expression of Fos in the spinal trigeminal nucleus (a central nervous system structure) but did not alter the expression of pERK in the trigeminal ganglion (a peripheral nervous system structure). This suggests that this compound acts on second-order neurons in the brainstem to dampen the transmission of pain signals.
Clinical Implications and Future Directions
Clinical trials have confirmed the efficacy of this compound in the acute treatment of migraine. A meta-analysis of randomized controlled trials showed that a 2.5 mg/day dose of this compound resulted in a significantly higher pain relief rate and pain-free rate at 2 hours compared to placebo. However, the development of this compound was halted due to its low oral bioavailability, necessitating intravenous administration. Despite this, this compound's success paved the way for the development of orally available CGRP receptor antagonists, known as "gepants," which are now approved for migraine treatment.
Future research may focus on further elucidating the differential effects of CGRP antagonists on various signaling pathways and their potential interactions with other receptor systems, such as the AMY1 receptor. Understanding these nuances will be crucial for the development of next-generation migraine therapeutics with improved efficacy and safety profiles.
References
- 1. This compound, a non-peptide CGRP1 antagonist for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Novel Therapy for Acute Migraine - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Calcitonin gene-related peptide receptor antagonist this compound acts in the spinal trigeminal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Olcegepant's Modulation of Cellular Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olcegepant (BIBN4096BS) is a potent and selective, non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Initially developed for the acute treatment of migraine, its mechanism of action provides a compelling case study in G-protein coupled receptor (GPCR) pharmacology and signaling.[3][4] This document serves as a technical guide to the cellular pathways modulated by this compound administration, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological processes. This compound's primary mode of action is the competitive antagonism of the CGRP receptor, thereby inhibiting the downstream signaling cascade initiated by CGRP.[5] This primarily involves the attenuation of adenylyl cyclase activity and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, this compound has been shown to modulate the phosphorylation of downstream effectors such as the cAMP response element-binding protein (CREB). Interestingly, research suggests that this compound's antagonist activity may be pathway-dependent, exhibiting different potencies when assessing cAMP accumulation versus CREB phosphorylation, particularly at the related amylin 1 (AMY1) receptor. This phenomenon, known as biased antagonism, highlights the complexity of CGRP receptor pharmacology and presents important considerations for the development of future therapeutics.
Core Mechanism of Action: CGRP Receptor Antagonism
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a significant role in the pathophysiology of migraine, primarily through its potent vasodilatory effects and its involvement in pain transmission. CGRP mediates its effects by binding to the CGRP receptor, a heterodimeric GPCR composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1). This receptor is coupled to the Gs alpha subunit of the G protein complex.
Upon CGRP binding, the Gs alpha subunit is activated, leading to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including CREB. Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) on DNA, initiating the transcription of genes involved in processes such as vasodilation, inflammation, and pain sensitization.
This compound exerts its therapeutic effect by competitively binding to the CGRP receptor, thereby preventing CGRP from binding and initiating this signaling cascade. This blockade leads to a reduction in cAMP production and a decrease in the phosphorylation of downstream signaling molecules, ultimately mitigating the CGRP-mediated effects associated with migraine.
Signaling Pathway Diagram
Quantitative Analysis of this compound's Activity
The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key in vitro data, providing a comparative overview of its antagonist activity at the CGRP and AMY1 receptors.
| Parameter | Receptor | Agonist | Value | Cell Type | Reference |
| IC50 | CGRP1 | CGRP | 0.03 nM | SK-N-MC cells | |
| Ki | human CGRP | 125I-hCGRP | 14.4 ± 6.3 pM | SK-N-MC cells | |
| pA2 | human CGRP | αCGRP | 9.92 ± 0.06 | Transfected Cos7 cells | |
| pA2 | human AMY1 | αCGRP | 8.07 ± 0.09 | Transfected Cos7 cells | |
| pA2 | human AMY1 | hAmylin | 6.72 ± 0.13 | Transfected Cos7 cells | |
| Table 1: Antagonist Potency of this compound at CGRP and AMY1 Receptors. |
| Signaling Pathway | Receptor | pA2 of this compound | Cell Type | Reference |
| cAMP Accumulation | human CGRP | 9.92 ± 0.06 | Transfected Cos7 cells | |
| CREB Phosphorylation | human CGRP | 10.24 ± 0.22 | Transfected Cos7 cells | |
| cAMP Accumulation | human AMY1 | 8.07 ± 0.09 | Transfected Cos7 cells | |
| CREB Phosphorylation | human AMY1 | 9.63 ± 0.12 | Transfected Cos7 cells | |
| Table 2: Pathway-Dependent Antagonism of this compound. |
Biased Antagonism at the Amylin 1 (AMY1) Receptor
While this compound is highly selective for the CGRP receptor, it also exhibits antagonist activity at the structurally related AMY1 receptor, which can also be activated by CGRP. Studies have revealed that the potency of this compound at the AMY1 receptor is dependent on the specific downstream signaling pathway being measured. Specifically, this compound is significantly more potent at blocking CGRP-stimulated CREB phosphorylation than it is at blocking CGRP-stimulated cAMP accumulation at the AMY1 receptor. This suggests that this compound may act as a biased antagonist, differentially affecting the coupling of the AMY1 receptor to various downstream signaling pathways. This phenomenon underscores the importance of evaluating multiple signaling readouts in drug discovery to fully characterize the pharmacological profile of a compound.
Diagram of Biased Antagonism
References
Early-Phase Clinical Trial Results for Intravenous Olcegepant: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olcegepant (formerly BIBN 4096 BS) is a potent and selective, non-peptide competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3] CGRP is a 37-amino acid neuropeptide that plays a pivotal role in the pathophysiology of migraine, primarily through vasodilation and nociceptive signaling.[4] The development of this compound as an intravenous formulation marked a significant milestone, providing the first clinical proof-of-concept for CGRP receptor antagonism as a viable therapeutic strategy for the acute treatment of migraine.[5] This technical guide provides an in-depth summary of the early-phase clinical trial results for intravenous this compound, focusing on its pharmacokinetics, clinical efficacy, safety profile, and mechanism of action. The development of an oral formulation of this compound was ultimately halted due to low bioavailability, which necessitated its intravenous administration.
Mechanism of Action: CGRP Receptor Antagonism
This compound exerts its therapeutic effect by blocking the CGRP receptor, thereby inhibiting the downstream signaling cascade initiated by CGRP. During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and neurogenic inflammation, which are thought to be key contributors to migraine pain. By binding to the CGRP receptor, this compound prevents CGRP from exerting its effects, thus mitigating these pathological processes.
The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and a single transmembrane domain protein, receptor activity-modifying protein 1 (RAMP1). The binding of CGRP to this complex initiates a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A (PKA) and subsequently influences the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), and activation of other signaling molecules such as p38 and ERK. This compound's antagonism of the CGRP receptor effectively blocks these signaling pathways.
Experimental Protocols
Phase I Pharmacokinetic Study in Healthy Volunteers
A single-center, double-blind, placebo-controlled, randomized, single-rising dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of intravenous this compound in 55 healthy male and female volunteers.
-
Dosing: Single intravenous infusions of this compound at doses of 0.1, 0.25, 0.5, 1, 2.5, 5, and 10 mg were administered.
-
Assessments: Pharmacokinetic parameters were determined from plasma concentrations of this compound. Safety and tolerability were assessed through monitoring of adverse events, vital signs (blood pressure, pulse rate, respiratory rate), electrocardiograms (ECG), and laboratory tests.
Phase II Efficacy and Safety Study in Migraine Patients
An international, multicenter, double-blind, randomized, placebo-controlled clinical trial was conducted to assess the efficacy and safety of intravenous this compound for the acute treatment of migraine.
-
Patient Population: 126 patients with an acute moderate to severe migraine attack lasting no more than 6 hours were enrolled.
-
Dosing: Patients received a single 10-minute intravenous infusion of placebo or this compound at doses of 0.25, 0.5, 1, 2.5, 5, or 10 mg. A group-sequential adaptive treatment-assignment design was used to minimize patient exposure.
-
Primary Efficacy Endpoint: The primary endpoint was the response rate at 2 hours post-infusion, defined as a reduction in headache severity from moderate or severe to mild or no pain.
-
Secondary Efficacy Endpoints: Secondary endpoints included the pain-free rate at 2 hours, sustained response over 24 hours, rate of headache recurrence, and improvement in associated symptoms such as nausea, photophobia, and phonophobia.
-
Safety Assessments: Safety was evaluated by monitoring adverse events, with a focus on cardiovascular symptoms.
Data Presentation
Pharmacokinetic Profile (Phase I Study)
The pharmacokinetic parameters of intravenous this compound were characterized in healthy volunteers. The plasma concentration-time profiles exhibited multicompartmental disposition characteristics.
| Parameter | Value | Reference |
| Maximum Concentration (Cmax) | Appeared to be dose-proportional | |
| Terminal Half-life (t1/2) | Approximately 2.5 hours | |
| Total Plasma Clearance (CL) | Approximately 12 L/h | |
| Volume of Distribution (Vss) | Approximately 20 L | |
| Renal Clearance (CLR) | Approximately 2 L/h |
Data based on the 5 mg and 10 mg dose levels.
Clinical Efficacy (Phase II Study)
The Phase II trial demonstrated the efficacy of intravenous this compound in the acute treatment of migraine. The 2.5 mg dose was identified as the minimum effective dose.
| Efficacy Endpoint (at 2 hours) | This compound (2.5 mg) | Placebo | p-value | Reference |
| Response Rate | 66% | 27% | 0.001 | |
| Pain-Free Rate | Significantly superior to placebo | - | <0.05 | |
| Sustained Response (24 hours) | Significantly superior to placebo | - | <0.05 | |
| Recurrence of Headache | Significantly lower than placebo | - | <0.05 |
| Associated Symptom Improvement (at 2 hours) | This compound (2.5 mg) | Placebo | Reference |
| Nausea | Significant improvement | - | |
| Photophobia | Significant improvement | - | |
| Phonophobia | Significant improvement | - |
Safety and Tolerability
Intravenous this compound was generally well-tolerated in both the Phase I and Phase II studies.
Phase I Study (Healthy Volunteers):
-
Most adverse events (AEs) occurred at the highest dose of 10 mg.
-
The most frequent AE was transient and mild paresthesia.
-
Other AEs included fatigue.
-
No serious AEs were reported.
Phase II Study (Migraine Patients):
-
The overall rate of adverse events for the 2.5 mg dose was 25%, compared to 12% for placebo.
-
The most common adverse event was paresthesia.
-
No serious adverse events were reported, and no adverse cardiovascular symptoms were observed.
| Adverse Event Profile (Phase II Study) | This compound (2.5 mg) | Placebo | Reference |
| Overall Adverse Event Rate | 25% | 12% | |
| Most Frequent Adverse Event | Paresthesia | - | |
| Serious Adverse Events | None reported | None reported |
Conclusion
The early-phase clinical trials of intravenous this compound successfully demonstrated the efficacy and safety of CGRP receptor antagonism for the acute treatment of migraine. The rapid onset of action and favorable tolerability profile highlighted the potential of this therapeutic class. While the development of this compound was discontinued due to its low oral bioavailability, these foundational studies paved the way for the development of second-generation oral CGRP receptor antagonists (gepants) and monoclonal antibodies targeting the CGRP pathway, which have since become important components of migraine treatment. The data from the intravenous this compound trials remain a crucial reference point for understanding the clinical pharmacology of CGRP-targeted therapies.
References
- 1. Calcitonin gene-related peptide receptor antagonist BIBN 4096 BS for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability and pharmacokinetics of BIBN 4096 BS, the first selective small molecule calcitonin gene-related peptide receptor antagonist, following single intravenous administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a non-peptide CGRP1 antagonist for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. This compound - Novel Therapy for Acute Migraine - Clinical Trials Arena [clinicaltrialsarena.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms. Over the past few decades, research has solidified the pivotal role of calcitonin gene-related peptide (CGRP) in the pathophysiology of migraine. This neuropeptide, released from trigeminal ganglion neurons, is a potent vasodilator and is involved in pain transmission and neurogenic inflammation. Clinical evidence demonstrates elevated CGRP levels during migraine attacks and the ability of CGRP infusion to trigger migraine-like headaches in susceptible individuals.[1][2][3] Consequently, targeting the CGRP pathway has led to the development of a new era of highly specific and effective migraine therapies, including monoclonal antibodies and small molecule receptor antagonists (gepants). This guide provides an in-depth examination of the CGRP signaling pathway, quantitative data from key studies, detailed experimental protocols, and the mechanisms of action for CGRP-targeted therapeutics.
Introduction to CGRP and the Trigeminovascular System
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that is a member of the calcitonin family.[1] It is widely distributed throughout the central and peripheral nervous systems, with a significant presence in the trigeminal ganglion neurons that innervate the cranial vasculature.[4] These neurons are a key component of the trigeminovascular system (TVS) , which is implicated in the generation of migraine pain.
Activation of the trigeminovascular system leads to the release of CGRP and other vasoactive neuropeptides from the perivascular nerve endings of the trigeminal nerve. This release is thought to cause vasodilation of cranial blood vessels, mast cell degranulation, and a state of "neurogenic inflammation," which sensitizes the trigeminal nerve fibers, leading to the perception of pain.
The CGRP Signaling Pathway
CGRP exerts its effects by binding to a G-protein coupled receptor. The canonical CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a seven-transmembrane protein, and a single-transmembrane protein called receptor activity-modifying protein 1 (RAMP1). For the receptor to couple to its G-protein (Gs), a third protein, the receptor component protein (RCP), is required.
Upon CGRP binding, the receptor complex activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to vasodilation and modulation of nociceptive signaling.
Quantitative Data on CGRP in Migraine
A significant body of evidence supports the elevation of CGRP levels during migraine attacks. These measurements, however, can vary based on the sample type (e.g., external jugular vein vs. peripheral blood, saliva, tear fluid) and the assay used.
Table 1: CGRP Levels in Biological Fluids During Migraine Attacks
| Study (First Author, Year) | Sample Type | CGRP Concentration (Ictal vs. Interictal/Control) | Assay Method | Key Finding |
| Goadsby et al., 1990 | External Jugular Vein | Significantly elevated during migraine attack. | Radioimmunoassay (RIA) | Landmark study showing CGRP elevation during migraine. |
| Cady et al. | Saliva | Interictal: ~58 pmol/mg; Ictal: Increased from baseline. | RIA | Salivary CGRP increases during a migraine attack. |
| Anonymous, 2024 | Saliva | Increased at the onset of migraine attacks. | Not Specified | Dynamic changes in salivary CGRP during an attack. |
| Romozzi et al. | Tear Fluid | Significantly elevated in migraine patients vs. controls. | Not Specified | Tear fluid is a viable, non-invasive source for CGRP measurement. |
| Anonymous, 2022 | Plasma (Cubital Vein) | Highly variable at baseline (15.48–1,889.31 pg/ml). | ELISA | Peripheral CGRP levels are highly variable between individuals. |
Pharmacological Targeting of the CGRP Pathway
The central role of CGRP in migraine has led to the development of two classes of drugs: monoclonal antibodies and small molecule CGRP receptor antagonists (gepants).
Monoclonal Antibodies (mAbs)
These are laboratory-produced proteins designed to target specific substances. In the context of migraine, they either bind to the CGRP ligand itself or to the CGRP receptor, preventing the signaling cascade.
-
Ligand-Targeting mAbs: Fremanezumab, Galcanezumab, Eptinezumab
-
Receptor-Targeting mAb: Erenumab
Gepants (Small Molecule CGRP Receptor Antagonists)
Gepants are small molecules that block the CGRP receptor. They are used for both acute treatment and prevention of migraine.
-
Acute Treatment: Rimegepant, Ubrogepant
-
Preventive Treatment: Atogepant, Rimegepant
Table 2: Efficacy of CGRP Monoclonal Antibodies for Migraine Prevention
| Drug | Trial(s) | Primary Endpoint: Mean Reduction in Monthly Migraine Days (MMD) vs. Placebo |
| Erenumab | STRIVE, ARISE | 70mg: -1.4 days; 140mg: -1.9 days |
| Fremanezumab | HALO | Monthly: -2.1 days; Quarterly: -1.8 days |
| Galcanezumab | EVOLVE-1, EVOLVE-2 | 120mg: -1.9 to -2.0 days |
| Eptinezumab | PROMISE-1, PROMISE-2 | 100mg: -0.7 to -2.0 days; 300mg: -0.9 to -2.6 days |
Table 3: Efficacy of Gepants for Acute and Preventive Migraine Treatment
| Drug | Indication | Trial(s) | Primary Endpoint & Result |
| Ubrogepant | Acute | ACHIEVE I & II | Pain freedom at 2 hours: 19.2-21.2% (vs. 11.8-14.3% placebo) |
| Rimegepant | Acute | Multiple Phase 3 | Pain freedom at 2 hours: ~21% (vs. ~11% placebo) |
| Atogepant | Preventive | ADVANCE | Reduction in MMD over 12 weeks: -3.7 to -4.2 days (vs. -2.5 days placebo) |
Key Experimental Protocols
Protocol for Quantification of CGRP in Human Serum by ELISA
This protocol provides a general framework for measuring CGRP levels using an Enzyme-Linked Immunosorbent Assay (ELISA), a common method in research.
-
Sample Collection and Preparation:
-
Collect whole blood via venipuncture into serum separator tubes.
-
Allow blood to clot for 10-15 minutes at room temperature.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Aliquot the resulting serum into cryovials.
-
Immediately store samples at -80°C. Note: Samples stored for more than 6 months may show decreased CGRP levels.
-
-
ELISA Procedure (Competitive ELISA Example):
-
Prepare standards and samples according to the specific kit manufacturer's instructions.
-
Add standards and samples to the wells of a microplate pre-coated with a CGRP antibody.
-
Add a fixed amount of biotin-labeled CGRP to each well. This will compete with the CGRP in the sample for binding to the coated antibody.
-
Incubate the plate as specified by the manufacturer.
-
Wash the plate to remove unbound substances.
-
Add Streptavidin-HRP (Horseradish Peroxidase) to each well, which binds to the biotin.
-
Incubate and wash the plate again.
-
Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of CGRP in the sample.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance of each well using a microplate reader at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of CGRP in the unknown samples.
-
Animal Models for Studying CGRP in Migraine
Animal models are crucial for investigating the mechanisms of migraine and for the preclinical testing of new therapies.
-
Nitroglycerin (NTG)-Induced Hyperalgesia:
-
Principle: Systemic administration of NTG, a nitric oxide donor, reliably induces headache in migraineurs. In rodents, it causes delayed and prolonged hyperalgesia, mimicking features of migraine.
-
Methodology: Rats or mice are injected with NTG (e.g., 5-10 mg/kg, i.p.). Several hours later, sensory sensitivity is measured using von Frey filaments (to test for mechanical allodynia) or a hot/cold plate test. The model is used to test the efficacy of potential migraine drugs, such as CGRP receptor antagonists, which can attenuate the NTG-induced hyperalgesia.
-
-
Electrical Stimulation of the Trigeminal Ganglion:
-
Principle: This model directly activates the trigeminovascular system to induce CGRP release and changes in cranial blood flow.
-
Methodology: An electrode is surgically placed on the trigeminal ganglion of an anesthetized animal. Electrical stimulation is applied, and changes in dural blood flow are measured using techniques like laser Doppler flowmetry. Blood samples can be collected to measure CGRP release. This model was instrumental in showing that triptans inhibit CGRP release.
-
Conclusion and Future Directions
The identification of CGRP's role in migraine pathophysiology represents a landmark achievement in neuroscience and has revolutionized migraine treatment. The development of CGRP-targeted therapies provides highly effective and well-tolerated options for both acute and preventive treatment.
Future research will likely focus on:
-
Biomarkers: Identifying which patients are most likely to respond to CGRP-targeted therapies, potentially through CGRP measurements in accessible fluids like saliva or tears.
-
Long-term Safety: Continued monitoring of the long-term safety of CGRP blockade, particularly concerning cardiovascular health, as CGRP has vasodilatory properties.
-
Novel Targets: Exploring other neuropeptides and pathways within the trigeminovascular system that may offer additional therapeutic targets.
-
Central Mechanisms: Further elucidating the central effects of CGRP and how peripheral blockade translates to pain relief.
The continued investigation into the intricate mechanisms of CGRP will undoubtedly lead to even more refined and personalized treatments for the millions of people affected by migraine worldwide.
References
Methodological & Application
Application Notes and Protocols for Olcegepant in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Olcegepant, a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, in various animal research models of pain and migraine.
Introduction
This compound (formerly BIBN4096BS) is a non-peptide antagonist of the CGRP receptor.[1] CGRP is a neuropeptide implicated in the pathophysiology of migraine through its role in vasodilation and pain signal transmission.[2][3] this compound has been instrumental in preclinical research to understand the role of CGRP in migraine and other pain states.[3][4] Due to its low oral bioavailability, it is typically administered parenterally in animal studies.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various animal models as reported in the scientific literature.
Table 1: this compound Dosage and Administration in Rat Models
| Animal Model | Strain | Dosage | Route of Administration | Key Findings | Reference(s) |
| Chronic Migraine (NTG-induced) | Sprague-Dawley | 1 or 2 mg/kg | i.p. | 2 mg/kg dose significantly attenuated trigeminal hyperalgesia. | |
| Chronic Migraine (NTG-induced) | Sprague-Dawley | 2 mg/kg | i.p. | Reduced CGRP and pro-inflammatory cytokine levels. | |
| Neuropathic Pain (CCI-ION) | Sprague-Dawley | 0.3 to 0.9 mg/kg | i.v. | Markedly reduced mechanical allodynia. | |
| Capsaicin-induced Nociception | Wistar | 900 µg/kg | i.v. | Inhibited capsaicin-induced Fos expression in the spinal trigeminal nucleus by 57%. | |
| Systemic Vascular Tone | Wistar (pithed) | 3000 µg/kg | i.v. | Dose-dependently blocked vasodepressor responses to electrical stimulation and exogenous α-CGRP. |
Table 2: this compound Dosage and Administration in Mouse Models
| Animal Model | Strain | Dosage | Route of Administration | Key Findings | Reference(s) |
| Migraine (GTN-induced) | C57BL/6J | 0.25, 0.50, and 1.0 mg/kg | i.p. | 0.50 and 1.0 mg/kg doses significantly reduced GTN-induced allodynia. | |
| Neuropathic & Inflammatory Pain | C57Bl/6J | 1 mg/kg | i.p. | Co-administration with an NK1 antagonist showed additive anti-nociceptive effects. | |
| Migraine-like Pain (GTN-provoked) | Not Specified | 1 mg/kg | i.p. | Significantly alleviated cutaneous mechanical hypersensitivity. | |
| Diarrhea (CGRP-induced) | C57BL/6J | Not Specified | Not Specified | Attenuated CGRP-induced diarrhea. |
Table 3: this compound Dosage and Administration in Other Animal Models
| Animal Model | Species | Dosage | Route of Administration | Key Findings | Reference(s) |
| Facial Blood Flow | Marmoset Monkey | 1 to 30 µg/kg | i.v. | Inhibited the effects of CGRP on facial blood flow. |
Experimental Protocols
Nitroglycerin (NTG)-Induced Migraine Model in Rats
This protocol describes the induction of a migraine-like state in rats using nitroglycerin (NTG), a nitric oxide donor known to trigger migraine-like headaches in humans.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Nitroglycerin (NTG) solution
-
This compound
-
Vehicle for this compound (e.g., saline, or a mixture of PEG 200/Tween-80/saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Behavioral testing apparatus (e.g., Orofacial Formalin Test setup)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12:12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Induction of Migraine Model:
-
Acute Model: Administer a single i.p. injection of NTG (10 mg/kg).
-
Chronic Model: Administer NTG (5 mg/kg, i.p.) every other day for a period of 9 days to induce a state of chronic migraine.
-
-
This compound Administration:
-
For the acute model, administer this compound (e.g., 1 or 2 mg/kg, i.p.) or vehicle 3 hours after the NTG injection.
-
For the chronic model, co-administer this compound (2 mg/kg, i.p.) or its vehicle with each NTG injection.
-
-
Behavioral Assessment (Orofacial Formalin Test):
-
Perform the behavioral test 4 hours after the final NTG/Olcegepant administration.
-
Inject a small volume (e.g., 50 µL) of dilute formalin (e.g., 1.5%) into the perinasal area of the rat.
-
Observe and record the time the animal spends rubbing and grooming the injected area. The test is typically divided into two phases: Phase I (0-5 minutes) representing acute nociception, and Phase II (15-45 minutes) reflecting inflammatory pain and central sensitization.
-
-
Biochemical Analysis (Optional):
-
Twenty-four hours after the last injection, animals can be euthanized, and tissues (e.g., trigeminal ganglia, medulla-pons, cervical spinal cord) and serum collected for analysis of CGRP, cytokines, and microRNAs via methods like RT-PCR and ELISA.
-
Assessment of Mechanical Allodynia in Mice using the von Frey Test
This protocol details the assessment of mechanical allodynia, a common symptom of migraine, in mice using von Frey filaments.
Materials:
-
Male C57Bl/6J mice (20-25g)
-
Glyceryl trinitrate (GTN) solution
-
This compound
-
Vehicle for this compound (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
von Frey filaments of varying forces
-
Elevated mesh platform with individual testing chambers
Procedure:
-
Animal Acclimatization: Acclimate mice to the testing environment and apparatus for several days before the experiment to minimize stress-induced variability.
-
Baseline Measurement: Determine the baseline mechanical withdrawal threshold for each mouse by applying von Frey filaments to the plantar surface of the hind paw. Use the up-down method to determine the 50% withdrawal threshold.
-
Induction of Allodynia: Administer an i.p. injection of GTN (e.g., 10 mg/kg) to induce a state of mechanical allodynia.
-
This compound Administration: Administer this compound (e.g., 0.25, 0.50, or 1.0 mg/kg, i.p.) or vehicle 15 minutes prior to the GTN injection.
-
Post-Treatment Measurement: Assess the mechanical withdrawal threshold at various time points after GTN administration (e.g., 2 hours) to evaluate the effect of this compound.
-
Data Analysis: Compare the post-treatment withdrawal thresholds between the vehicle- and this compound-treated groups to determine the anti-allodynic effect of the compound.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: CGRP Receptor Antagonism
This compound exerts its therapeutic effects by blocking the CGRP receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This antagonism prevents the downstream signaling cascades initiated by CGRP, which are implicated in the vasodilation and neuroinflammation associated with migraine.
References
- 1. CGRP receptor antagonist activity of this compound depends on the signalling pathway measured - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcitonin gene-related peptide receptor antagonist this compound acts in the spinal trigeminal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of Olcegepant CGRP Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olcegepant (BIBN4096) is a potent and selective, non-peptide competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3][4][5] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and a single transmembrane domain protein, receptor activity-modifying protein 1 (RAMP1). This receptor is a key component in the pathophysiology of migraine, and its antagonism represents a major therapeutic strategy. This document provides detailed application notes and protocols for the in vitro characterization of this compound's antagonism at the human CGRP receptor, primarily utilizing the human neuroblastoma cell line SK-N-MC, which endogenously expresses the CGRP receptor. The assays described herein are fundamental for determining the binding affinity (Ki) and functional potency (IC50) of this compound and other CGRP receptor antagonists.
CGRP Receptor Signaling Pathway
Activation of the CGRP receptor by its endogenous ligand, CGRP, primarily couples to the Gs alpha subunit of the G protein complex. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates gene expression. In the context of migraine pathophysiology, this signaling pathway is implicated in processes such as vasodilation and nociceptive transmission.
References
- 1. researchgate.net [researchgate.net]
- 2. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 5. Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Olcegepant Efficacy in Rat Migraine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of Olcegepant, a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, in established rat models of migraine. The included methodologies cover the induction of migraine-like pain and associated symptoms using the nitroglycerin (NTG)-induced and cortical spreading depression (CSD) models, as well as behavioral and physiological assessments to quantify the therapeutic effects of this compound.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, phonophobia, and nausea. Calcitonin gene-related peptide (CGRP) has been identified as a key neuropeptide in the pathophysiology of migraine.[1][2] this compound (formerly BIBN4096) is a non-peptide CGRP receptor antagonist that has shown efficacy in preclinical and clinical studies for the acute treatment of migraine by blocking the effects of CGRP.[1][3] These protocols are designed to provide a standardized framework for the preclinical assessment of this compound and other CGRP-targeting compounds.
Data Presentation
Table 1: Summary of this compound Efficacy in a Rat Migraine Model
| Parameter | Migraine Model | This compound Dose | Efficacy Outcome | Reference |
| Mechanical Allodynia | Spontaneous Trigeminal Allodynia (STA) Rat | 1 mg/kg, i.p. | Significantly alleviated periorbital hyperalgesia. | [2] |
| c-Fos Expression in Trigeminal Nucleus Caudalis (TNC) | Capsaicin-induced Trigeminal Nociception | 900 µg/kg, i.v. | Inhibited capsaicin-induced Fos expression by 57%. | |
| Cutaneous Allodynia | Nitroglycerin (NTG)-induced | 0.5 mg/kg and 1.0 mg/kg | Significantly reduced acute allodynia. |
Experimental Protocols
Nitroglycerin (NTG)-Induced Migraine Model
This model is widely used due to its reliability in inducing migraine-like symptoms in both humans and animals. Nitroglycerin, a nitric oxide (NO) donor, triggers a cascade of events that lead to the activation and sensitization of the trigeminovascular system.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Nitroglycerin (NTG) solution (e.g., 10 mg/mL in propylene glycol/ethanol)
-
This compound
-
Vehicle for this compound (e.g., saline)
-
Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injections
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Baseline Behavioral Testing: Conduct baseline measurements for mechanical sensitivity (von Frey test), light sensitivity (light/dark box test), and pain expression (rat grimace scale) for 2-3 days prior to NTG administration to acclimate the animals to the testing procedures.
-
Migraine Induction: Administer NTG (10 mg/kg, s.c. or i.p.) to induce a migraine-like state. Control animals should receive a vehicle injection.
-
This compound Administration: Administer this compound (e.g., 1 mg/kg, i.p.) or its vehicle 15-30 minutes prior to or 1 hour after NTG injection, depending on the study design (prophylactic vs. therapeutic).
-
Behavioral Assessments:
-
Mechanical Allodynia (von Frey Test): At 2 hours post-NTG injection, place the rat on a wire mesh platform and acclimate for 15-20 minutes. Apply calibrated von Frey filaments to the periorbital region or hind paw in ascending order of force. A positive response is defined as head withdrawal or paw licking/flinching. Determine the 50% withdrawal threshold.
-
Photophobia (Light/Dark Box Test): The apparatus consists of a light and a dark compartment connected by an opening. Place the rat in the light compartment and allow it to explore freely for 5-10 minutes. Record the time spent in the light compartment. A decrease in time spent in the light compartment is indicative of photophobia.
-
Pain Assessment (Rat Grimace Scale): At various time points post-NTG injection (e.g., 60, 90, 120 minutes), capture images of the rats' faces. Score the images based on four action units: orbital tightening, nose/cheek flattening, ear changes, and whisker change on a 0-2 scale. An increase in the grimace scale score indicates greater pain.
-
-
Physiological Assessment (c-Fos Immunohistochemistry):
-
Two hours after the final behavioral assessment, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in 4% paraformaldehyde.
-
Section the brainstem containing the trigeminal nucleus caudalis (TNC).
-
Perform immunohistochemistry for c-Fos protein.
-
Count the number of c-Fos positive neurons in the TNC. An increase in c-Fos positive cells indicates neuronal activation.
-
Cortical Spreading Depression (CSD) Model
CSD is a wave of neuronal and glial depolarization that spreads across the cerebral cortex and is considered the neurophysiological correlate of migraine aura.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Potassium chloride (KCl) solution (1 M)
-
This compound
-
Vehicle for this compound
-
Electrophysiology recording equipment (optional)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Surgical Procedure: Create a burr hole over the parietal cortex.
-
CSD Induction: Apply a cotton ball soaked in 1 M KCl solution to the exposed dura for 10 minutes to induce CSD.
-
This compound Administration: Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.) prior to CSD induction.
-
Assessment of CSD:
-
Electrophysiology: Record the characteristic slow potential change of CSD using an electrode placed in the cortex anterior to the induction site. Assess the effect of this compound on the frequency and propagation speed of CSD waves.
-
c-Fos Expression: Two hours post-CSD induction, sacrifice the animal and process the brain for c-Fos immunohistochemistry in the TNC as described in the NTG protocol.
-
Mandatory Visualization
Caption: CGRP signaling pathway in migraine and the antagonistic action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy in rat migraine models.
References
Application Notes and Protocols: Studying CGRP-Mediated Vasodilation In Vitro Using Olcegepant
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcitonin gene-related peptide (CGRP) is a potent vasodilator neuropeptide implicated in the pathophysiology of migraine.[1] Its vasodilatory effects are mediated through the CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[1] Olcegepant (BIBN4096BS) is a potent, selective, and non-peptide CGRP receptor antagonist.[2][3] It competitively blocks the CGRP receptor, thereby inhibiting CGRP-induced vasodilation.[4] These characteristics make this compound a valuable pharmacological tool for in vitro studies of CGRP-mediated vasodilation in various vascular beds. These application notes provide detailed protocols for utilizing this compound to investigate CGRP signaling in isolated blood vessels and cell-based assays.
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound against the CGRP receptor.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Species/System | Value | Reference |
| Ki | Human CGRP Receptor | 14.4 ± 6.3 pM | |
| IC50 | Human CGRP1 Receptor | 0.03 nM | |
| pA2 | Human CGRP Receptor (cAMP assay) | 8.40 ± 0.30 | |
| pA2 | Human Middle Meningeal Arteries | >1 log unit more potent than in HCAs | |
| pA2 | Human Coronary Arteries (HCAs) | Schild plot slope < 1 |
Table 2: Antagonist Activity of this compound in Functional Assays
| Assay | Cell Line/Tissue | Agonist | This compound Concentration | Measured Effect | Reference |
| cAMP Accumulation | Transfected Cos7 cells | αCGRP | 100 nM | Antagonism of cAMP accumulation | |
| CREB Phosphorylation | Transfected Cos7 cells | αCGRP | 100 nM | More potent antagonism than for cAMP | |
| p38 Phosphorylation | Rat Trigeminal Ganglia Neurons | αCGRP | 100 nM | Antagonism of p38 phosphorylation | |
| Vasodilation | Human Cerebral Arteries | CGRP | Various | Competitive antagonism of relaxation | |
| Vasodilation | Rat Mesenteric Arteries | CGRP | 1 µM | Inhibition of relaxation |
Signaling Pathways and Experimental Workflow
CGRP-Mediated Vasodilation Signaling Pathway
CGRP induces vasodilation through two primary pathways in vascular smooth muscle cells (VSMCs), both of which can be effectively blocked by this compound. The first is an endothelium-independent pathway involving the direct stimulation of VSMCs. The second is an endothelium-dependent pathway mediated by the release of nitric oxide (NO).
Caption: CGRP signaling pathways leading to vasodilation.
Experimental Workflow for Wire Myography
The following diagram outlines the typical workflow for assessing the inhibitory effect of this compound on CGRP-induced vasodilation in isolated arteries using wire myography.
Caption: Wire myography workflow for this compound.
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay Using Wire Myography
This protocol describes the use of wire myography to assess the competitive antagonism of this compound on CGRP-induced relaxation in isolated small arteries (e.g., rat mesenteric arteries).
Materials:
-
Physiological Salt Solution (PSS): (in mM) NaCl 118, KCl 4.7, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, CaCl2 2.5, D-glucose 10.
-
High Potassium PSS (KPSS): PSS with equimolar substitution of NaCl with KCl (e.g., 60 mM KCl).
-
Agonist for pre-contraction: Phenylephrine (PE) or U46619 (a thromboxane A2 analogue).
-
CGRP (human α-CGRP)
-
This compound
-
Wire myograph system (e.g., Danish Myo Technology)
-
Dissection microscope, forceps, and scissors.
-
Carbogen gas (95% O2 / 5% CO2).
Methodology:
-
Vessel Dissection and Mounting:
-
Isolate first-order branches of the superior mesenteric artery in ice-cold PSS.
-
Carefully clean the artery of surrounding adipose and connective tissue under a dissection microscope.
-
Cut the artery into 2 mm segments.
-
Mount the arterial segments on two stainless steel wires in the jaws of the myograph chamber.
-
-
Equilibration and Normalization:
-
Equilibrate the mounted vessels in PSS at 37°C, continuously gassed with carbogen, for at least 30 minutes.
-
Normalize the vessels to a predetermined internal circumference, which is typically 90% of the diameter the vessel would have under a transmural pressure of 100 mmHg. This step is crucial for reproducibility.
-
-
Viability and Endothelium Integrity Check:
-
After a 10-minute stabilization period post-normalization, challenge the vessels with KPSS (e.g., 60 mM KCl) to confirm viability and obtain a reference contraction.
-
To check endothelium integrity, pre-contract the vessels with an EC80 concentration of PE and then add a single high concentration of acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.
-
-
Constructing Concentration-Response Curves:
-
Wash the vessels with PSS to return to baseline tension.
-
Pre-contract the vessels with an EC50-EC80 concentration of PE or U46619.
-
Once a stable plateau is reached, add CGRP in a cumulative manner (e.g., 10^-12 to 10^-6 M) to generate a concentration-response curve for relaxation.
-
Wash the vessels thoroughly with PSS until the tension returns to baseline.
-
-
Antagonism Protocol (Schild Analysis):
-
Incubate the vessels with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Repeat the pre-contraction step with PE or U46619.
-
Generate a second CGRP concentration-response curve in the presence of this compound.
-
Repeat this procedure with at least three different concentrations of this compound.
-
-
Data Analysis:
-
Calculate the dose ratio (DR), which is the ratio of the EC50 of CGRP in the presence of this compound to the EC50 of CGRP in its absence.
-
Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound.
-
The x-intercept of the linear regression provides the pA2 value, a measure of the antagonist's affinity. A slope not significantly different from unity is indicative of competitive antagonism.
-
Protocol 2: Cell-Based cAMP Accumulation Assay
This protocol is designed to measure the inhibition of CGRP-induced cAMP production by this compound in a cell line endogenously or recombinantly expressing the human CGRP receptor, such as SK-N-MC or transfected COS-7 cells.
Materials:
-
Cell Line: SK-N-MC (human neuroepithelioma) or COS-7 cells transiently transfected with human CLR and RAMP1.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Stimulation Buffer: Serum-free medium or PBS containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX, e.g., 0.5 mM) to prevent cAMP degradation.
-
CGRP (human α-CGRP)
-
This compound
-
cAMP Assay Kit: e.g., LANCE cAMP kit (PerkinElmer) or a similar competitive immunoassay.
-
96-well or 384-well cell culture plates.
Methodology:
-
Cell Culture and Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest the cells and seed them into 96- or 384-well plates at an optimized density (e.g., 3,000-20,000 cells/well).
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Antagonist Pre-incubation:
-
Aspirate the culture medium and wash the cells once with stimulation buffer.
-
Add stimulation buffer containing various concentrations of this compound (or vehicle control) to the wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add CGRP at a final concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
To construct a full agonist curve for IC50 determination, add varying concentrations of CGRP to wells pre-incubated with a fixed concentration of this compound.
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Terminate the stimulation by adding the lysis buffer provided in the cAMP assay kit.
-
Follow the manufacturer's instructions for the cAMP detection kit. This typically involves adding detection reagents and incubating for a specified time before reading the signal (e.g., fluorescence, luminescence, or time-resolved fluorescence).
-
-
Data Analysis:
-
Generate a cAMP standard curve to quantify the amount of cAMP in each sample.
-
Plot the CGRP concentration-response curves in the absence and presence of different concentrations of this compound.
-
Calculate the IC50 value for this compound from the inhibition curve.
-
If full agonist curves are generated, a Schild analysis can be performed as described in Protocol 1 to determine the pA2 value.
-
References
Olcegepant: A Key Tool for Unraveling the CGRP Pathway in Migraine and Beyond
Application Notes and Protocols for Researchers
Olcegepant (BIBN4096BS) stands as a pioneering non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor. Its high potency and selectivity have made it an invaluable tool for researchers dissecting the intricate role of the CGRP pathway in migraine pathophysiology and other related conditions. This document provides detailed application notes and experimental protocols to guide scientists in effectively utilizing this compound as a tool compound for in vitro and in vivo investigations.
Introduction to this compound and the CGRP Pathway
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in nociceptive transmission and vasodilation, particularly within the trigeminovascular system.[1][2] The release of CGRP from trigeminal nerves is a key event in the inflammatory cascade that contributes to the severe pain of migraine headaches.[3][4] this compound competitively antagonizes the CGRP receptor, a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), thereby blocking the downstream effects of CGRP.[2] Although its development for clinical use was halted due to poor oral bioavailability, its utility as a research tool remains undisputed.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity and functional antagonism across different assays and species.
Table 1: this compound Receptor Binding Affinity
| Parameter | Species/Cell Line | Value | Reference(s) |
| Ki | Human (SK-N-MC cells) | 14.4 ± 6.3 pM | |
| pKi | Human CGRP Receptor | 10.84 | |
| pKi | Rat CGRP Receptor | 8.46 |
Table 2: this compound Functional Antagonism
| Assay | Cell Line/Tissue | Agonist | Parameter | Value | Reference(s) |
| cAMP Accumulation | SK-N-MC cells | CGRP | IC50 | 0.03 nM | |
| cAMP Accumulation | SK-N-MC cells | CGRP | pA2 | 11.2 | |
| cAMP Accumulation | COS-7 cells (hCGRP receptor) | αCGRP | pA2 | 8.1 | |
| CREB Phosphorylation | COS-7 cells (hCGRP receptor) | αCGRP | pA2 | 8.5 | |
| cAMP Accumulation | COS-7 cells (AMY1 receptor) | αCGRP | pA2 | 7.8 | |
| CREB Phosphorylation | COS-7 cells (AMY1 receptor) | αCGRP | pA2 | 8.1 | |
| Vasodilation | Human Middle Meningeal Arteries | CGRP | pA2 | 9.92 ± 0.24 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
References
- 1. Blocking the CGRP Receptor: Differences across Human Vascular Beds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Calcitonin gene-related peptide stimulation of nitric oxide synthesis and release from trigeminal ganglion glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Olcegepant in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) formulation and delivery of Olcegepant, a potent and selective CGRP1 receptor antagonist, in the context of preclinical research. The included protocols are designed to offer detailed guidance for conducting similar in vivo studies.
Introduction
This compound (also known as BIBN4096BS) was the first non-peptide calcitonin gene-related peptide (CGRP) receptor antagonist developed for the acute treatment of migraine.[1][2] Its development as an intravenously formulated treatment has paved the way for a new class of migraine therapeutics.[1][2] Preclinical studies have been instrumental in demonstrating its efficacy in attenuating CGRP-induced vasodilation and neuronal activity.[1] These notes compile essential information from various preclinical investigations to aid researchers in designing and executing their own studies with this compound.
Data Presentation
Table 1: Intravenous Dosing and Pharmacodynamic Effects of this compound in Rats
| Animal Model | Dose (i.v.) | Vehicle | Observed Effect | Reference |
| Pithed Rat | 1000 µg/kg | Distilled Water (pH 6.5–7.0) | Dose-dependent blockade of vasodepressor responses to sensory nerve stimulation and α-CGRP. | |
| Pithed Rat | 3000 µg/kg | Distilled Water (pH 6.5–7.0) | Significant blockade of vasodepressor responses and potentiation of vasopressor responses. | |
| Wistar Rat | 0.9 mg/kg (900 µg/kg) | Saline | Inhibition of capsaicin-induced expression of Fos in the spinal trigeminal nucleus by 57%. |
Table 2: Intravenous Dosing in Other Preclinical Models
| Animal Model | Dose (i.v.) | Observed Effect | Reference |
| Marmoset Monkey | 1 - 30 µg/kg | Inhibition of CGRP-induced effects on facial blood flow. |
Note on Pharmacokinetic Data: Pharmacokinetic (PK) parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of a drug. Key PK parameters include:
-
Cmax: The maximum plasma concentration of a drug after administration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of a drug to be reduced by half.
-
Clearance (CL): The rate at which a drug is removed from the body.
The absence of this specific data for intravenously administered this compound in preclinical models in the available literature represents a notable data gap. Researchers planning new studies may need to conduct preliminary pharmacokinetic profiling to determine these parameters for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Intravenous this compound Formulation
This protocol provides two methods for preparing an intravenous formulation of this compound, based on information from preclinical studies and supplier recommendations.
Method A: Aqueous Solution with pH Adjustment
This method is based on a formulation used in a study with pithed rats.
Materials:
-
This compound powder
-
1 N Hydrochloric Acid (HCl)
-
Bidistilled water
-
1 N Sodium Hydroxide (NaOH)
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of this compound powder.
-
Initially dissolve the this compound powder in a small volume of 1 N HCl (e.g., 0.5 mL).
-
Dilute the solution with bidistilled water (e.g., 4 mL).
-
Adjust the pH of the solution to 6.5–7.0 using 1 N NaOH.
-
Bring the solution to the final desired volume with bidistilled water.
-
Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.
-
Visually inspect the solution for any particulates before use.
Method B: Co-solvent Formulation
This method is adapted from a formulation suggested for poorly soluble compounds and may be suitable for achieving a clear solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Gentle warming or sonication may be used to aid dissolution.
-
In a sterile vial, add the required volume of the this compound stock solution.
-
Add PEG300 to the vial.
-
Add Tween-80 to the vial.
-
Finally, add sterile saline to reach the final desired concentration. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Mix the solution thoroughly until a clear and homogenous solution is obtained.
-
Visually inspect the solution for any precipitation before use.
Protocol 2: Intravenous Administration of this compound in Rats (Tail Vein Injection)
This protocol describes the procedure for a bolus intravenous injection of this compound via the lateral tail vein in rats.
Materials:
-
Prepared intravenous this compound formulation
-
Rat restrainer
-
Heat lamp or warming pad
-
70% ethanol or isopropanol wipes
-
Sterile 25-27 gauge needles
-
Sterile 1 mL syringes
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Accurately weigh the rat to determine the correct injection volume.
-
Place the rat in a suitable restrainer to secure the animal and expose the tail.
-
To induce vasodilation and improve visualization of the tail veins, warm the tail using a heat lamp or by placing the rat on a warming pad for a few minutes. Ensure the animal does not overheat.
-
-
Injection Site Preparation:
-
Clean the tail with a 70% alcohol wipe to disinfect the injection site and aid in vein visualization. The two lateral tail veins should be visible on either side of the tail.
-
-
Injection:
-
Draw the calculated volume of the this compound formulation into a sterile syringe. Ensure there are no air bubbles in the syringe.
-
Immobilize the tail with one hand.
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
A flash of blood in the hub of the needle may indicate successful entry into the vein.
-
Slowly inject the solution. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.
-
The maximum recommended bolus injection volume for a rat is 5 mL/kg.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for about 30 seconds to prevent bleeding and hematoma formation.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Visualizations
CGRP Signaling Pathway and the Action of this compound
Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that plays a crucial role in the pathophysiology of migraine. It exerts its effects by binding to the CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This binding initiates a cascade of intracellular signaling events.
Caption: CGRP receptor signaling and this compound's mechanism of action.
Experimental Workflow for Intravenous this compound Administration in a Rat Model
This workflow outlines the key steps involved in a typical preclinical study investigating the effects of intravenously administered this compound.
Caption: Workflow for preclinical IV this compound studies in rats.
References
- 1. This compound blocks neurogenic and non‐neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of calcitonin gene-related peptide receptor blockade by this compound on mechanical allodynia induced by ligation of the infraorbital nerve vs the sciatic nerve in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring cAMP Inhibition by Olcegepant in Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olcegepant (formerly BIBN4096BS) is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][] CGRP is a neuropeptide implicated in the pathophysiology of migraine.[4][5] The CGRP receptor is a G-protein coupled receptor (GPCR) that, upon activation by CGRP, primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). By blocking the CGRP receptor, this compound inhibits this signaling cascade, resulting in a decrease in cAMP levels. This application note provides detailed protocols for measuring the inhibitory effect of this compound on cAMP production in cell-based assays, a critical step in characterizing its potency and mechanism of action.
CGRP Signaling Pathway and Mechanism of this compound Inhibition
The binding of CGRP to its receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), initiates a conformational change that activates the associated Gαs protein. This activation leads to the dissociation of the Gαs subunit, which then binds to and activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cAMP. Increased levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP Response Element Binding Protein (CREB), leading to changes in gene expression and cellular responses.
This compound acts as a competitive antagonist at the CGRP receptor, preventing CGRP from binding and initiating this signaling cascade. This blockade directly inhibits the production of cAMP.
Quantitative Data Summary
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the maximal CGRP-induced cAMP production.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 0.03 nM | Human SK-N-MC | cAMP Production | |
| Ki | 14.4 pM | Human SK-N-MC | Radioligand Binding | |
| IC50 | 0.02 nM | Human SK-N-MC | FRET-based cAMP assay | |
| IC50 | 6.4 nM | Rat | cAMP Production |
Experimental Protocols
Several methods can be employed to measure intracellular cAMP levels. The choice of assay depends on the required throughput, sensitivity, and available instrumentation. Common methods include Enzyme-Linked Immunosorbent Assay (ELISA), Förster Resonance Energy Transfer (FRET), and luciferase-based reporter assays.
General Experimental Workflow
The general workflow for assessing this compound's inhibitory activity involves stimulating cells that express the CGRP receptor with a CGRP agonist in the presence of varying concentrations of this compound.
Protocol 1: Competitive ELISA-based cAMP Assay
This protocol describes a competitive immunoassay for the quantification of cAMP.
Materials:
-
Cells expressing CGRP receptors (e.g., SK-N-MC or HEK293 cells transfected with CLR and RAMP1)
-
Cell culture medium and supplements
-
This compound
-
α-CGRP (human)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture cells in appropriate medium until they reach 80-90% confluency.
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.
-
-
Stimulation:
-
Prepare a solution of α-CGRP (at a concentration that elicits ~80% of the maximal response, e.g., EC80) and a PDE inhibitor (e.g., 0.5 mM IBMX) in assay buffer.
-
Add the α-CGRP/IBMX solution to all wells except the negative control wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the stimulation solution.
-
Add lysis buffer to each well and incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
cAMP Detection (ELISA):
-
Perform the cAMP ELISA according to the manufacturer's protocol. This typically involves:
-
Adding cell lysates and cAMP standards to an antibody-coated plate.
-
Adding an HRP-conjugated cAMP tracer.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution and incubating until color develops.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: FRET-based cAMP Assay
This protocol utilizes a homogeneous, time-resolved Förster resonance energy transfer (TR-FRET) immunoassay.
Materials:
-
Cells expressing CGRP receptors
-
Cell culture medium and supplements
-
This compound
-
α-CGRP (human)
-
PDE inhibitor (e.g., IBMX)
-
TR-FRET cAMP assay kit (containing a europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer)
-
TR-FRET compatible microplate reader
Procedure:
-
Cell Culture and Plating:
-
Follow the same procedure as in Protocol 1.
-
-
Compound Treatment and Stimulation:
-
Follow the same procedure for this compound pre-incubation and α-CGRP stimulation as in Protocol 1.
-
-
Cell Lysis and Detection Reagent Addition:
-
Add the lysis buffer containing the TR-FRET reagents (europium-labeled antibody and fluorescent tracer) directly to the wells.
-
Incubate at room temperature for 1 hour to allow for cell lysis and the competitive binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Measure the TR-FRET signal using a microplate reader capable of time-resolved fluorescence detection (e.g., excitation at 320-340 nm, emission at two wavelengths, typically 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission signals (e.g., 665 nm / 620 nm). The signal is inversely proportional to the amount of cAMP produced.
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Luciferase Reporter Gene Assay
This protocol measures the activity of a cAMP-responsive element (CRE) that drives the expression of a luciferase reporter gene.
Materials:
-
Cells (e.g., HEK293)
-
Expression plasmids for CLR and RAMP1
-
CRE-luciferase reporter plasmid
-
Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
α-CGRP (human)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the cells with the CLR, RAMP1, CRE-luciferase, and control plasmids using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24-48 hours.
-
-
Compound Treatment and Stimulation:
-
Follow the same procedure for this compound pre-incubation and α-CGRP stimulation as in Protocol 1, but with a longer stimulation time (typically 3-6 hours) to allow for reporter gene expression.
-
-
Cell Lysis and Luciferase Assay:
-
Aspirate the medium and add passive lysis buffer.
-
Perform the dual-luciferase assay according to the manufacturer's instructions. This involves sequentially measuring the firefly and Renilla luciferase activities in each well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The provided protocols offer robust and reliable methods for quantifying the inhibitory effect of this compound on CGRP-induced cAMP production. The choice of assay will depend on specific experimental needs and available resources. Accurate determination of this compound's potency through these cell-based assays is fundamental for its pharmacological characterization and for the development of novel CGRP receptor antagonists.
References
Application of Olcegepant in Trigeminal Ganglion Neuron Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olcegepant (formerly BIBN4096BS) is a potent, non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] CGRP is a neuropeptide abundantly expressed in trigeminal ganglion (TG) neurons and is critically involved in the pathophysiology of migraine.[3] It is released from trigeminal nerve endings and is believed to contribute to the peripheral and central sensitization characteristic of migraine attacks.[4] this compound has been shown to be effective in the acute treatment of migraine, and studying its effects in trigeminal ganglion neuron cultures provides a valuable in vitro model to understand its mechanism of action and to screen for novel anti-migraine therapeutics.
These application notes provide an overview of the use of this compound in primary cultures of trigeminal ganglion neurons, including its effects on key signaling pathways. Detailed protocols for the culture of TG neurons and for assays to measure the effects of this compound are also provided.
Mechanism of Action in Trigeminal Ganglion Neurons
This compound exerts its effects by blocking the CGRP receptor, thereby inhibiting the downstream signaling cascades initiated by CGRP.[1] In trigeminal ganglion neurons, CGRP is known to activate at least two types of receptors: the CGRP receptor and the amylin 1 (AMY1) receptor. This compound has been shown to antagonize both of these receptors.
The antagonist activity of this compound in trigeminal ganglion neurons is pathway-dependent. It displays different potencies in blocking various intracellular signaling molecules, including cyclic AMP (cAMP), and the phosphorylation of cAMP response element-binding protein (CREB) and p38 mitogen-activated protein kinase (p38). Notably, in rat trigeminal ganglion neuron cultures, this compound demonstrates more potent antagonism of CGRP-stimulated CREB phosphorylation compared to its effect on cAMP accumulation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the antagonist activity of this compound in cultured trigeminal ganglion neurons. The antagonist potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 1: Antagonist Activity (pA2) of this compound on αCGRP-Mediated Signaling in Rat Trigeminal Ganglion Neuron Cultures
| Signaling Pathway | This compound pA2 Value (Mean ± SEM) |
| cAMP Accumulation | 8.32 ± 0.08 |
| CREB Phosphorylation | 9.37 ± 0.16 |
| p38 Phosphorylation | 8.7 (approximate) |
Data extracted from Walker et al., 2017.
Table 2: Effect of this compound on Capsaicin-Induced Neuronal Activation Markers
| Marker | Tissue | Treatment | Effect of this compound |
| Phosphorylated Extracellular Signal-Regulated Kinase (pERK) | Trigeminal Ganglion | Capsaicin | No significant change |
| Fos | Spinal Trigeminal Nucleus | Capsaicin | 57% inhibition |
Data from in vivo studies with measurements in the trigeminal ganglion, providing context for the effects of this compound on neuronal activation.
Experimental Protocols
Protocol 1: Isolation and Culture of Rat Trigeminal Ganglion Neurons
This protocol is adapted from established methods for studying trigeminal neuron signaling.
Materials:
-
4-5-day-old postnatal Wistar rat pups
-
Dispase II (10 mg/mL)
-
Bovine Serum Albumin (BSA)
-
Poly-D-lysine/laminin-coated cell culture plates (384-well)
-
Culture medium (specific composition to be optimized based on the original source, but typically includes a basal medium like MEM, serum, and growth factors)
Procedure:
-
Euthanize rat pups by decapitation in accordance with approved animal welfare protocols.
-
Aseptically dissect and collect the trigeminal ganglia.
-
Dissociate the ganglia by incubating with 10 mg/mL dispase II for 30 minutes at 37°C.
-
Enrich for neurons by differential centrifugation through a BSA gradient.
-
Plate the dissociated neurons into 384-well poly-D-lysine/laminin-coated cell culture plates.
-
Maintain the cultures in a humidified incubator at 37°C for 24 hours prior to conducting signaling assays.
Protocol 2: cAMP Accumulation Assay
This protocol measures the effect of this compound on CGRP-stimulated cAMP production.
Materials:
-
Cultured trigeminal ganglion neurons (from Protocol 1)
-
Serum and NGF-free media containing 0.1% BSA
-
Rat αCGRP
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX, 1 mmol/L)
-
LANCE ultra cAMP detection kit or similar cAMP assay kit
Procedure:
-
Serum starve the trigeminal ganglion neurons for 5 minutes in serum and NGF-free media containing 0.1% BSA.
-
Prepare solutions of rat αCGRP at various concentrations (e.g., 10 pM to 10 µM) with or without a fixed concentration of this compound.
-
Add 1 mmol/L IBMX to all assay wells to inhibit phosphodiesterase activity.
-
Incubate the cells with the CGRP and this compound solutions for 30 minutes at room temperature.
-
Determine the cAMP content in each well using a LANCE ultra cAMP detection kit according to the manufacturer's instructions.
Protocol 3: CREB and p38 Phosphorylation Assay
This protocol assesses the inhibitory effect of this compound on CGRP-induced phosphorylation of CREB and p38.
Materials:
-
Cultured trigeminal ganglion neurons (from Protocol 1)
-
Rat αCGRP
-
This compound (e.g., 100 nM)
-
Fixation and permeabilization reagents
-
Primary antibodies against phosphorylated CREB (pCREB) and phosphorylated p38 (pp38)
-
Fluorescently labeled secondary antibodies
-
High-content imaging system or fluorescence microscope
Procedure:
-
Treat the cultured trigeminal ganglion neurons with rat αCGRP in the presence or absence of this compound for a specified time (e.g., 30 minutes).
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against pCREB and pp38.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Acquire images and quantify the fluorescence intensity of pCREB and pp38 using a high-content imaging system or fluorescence microscope.
Visualizations
Caption: CGRP signaling and this compound inhibition in trigeminal neurons.
Caption: Workflow for studying this compound in trigeminal neuron cultures.
References
- 1. CGRP receptor antagonist activity of this compound depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound blocks neurogenic and non‐neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Increase in trigeminal ganglion neurons that respond to both CGRP and PACAP in mouse models of chronic migraine and post-traumatic headache - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Olcegepant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olcegepant (formerly BIBN4096BS) is a potent and selective, non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1] As the first of its class to demonstrate clinical efficacy in the acute treatment of migraine, it has been a pivotal tool in understanding the role of CGRP in migraine pathophysiology.[1][2] Although its development was halted due to a lack of oral bioavailability, this compound remains a critical reference compound for preclinical research in the development of new anti-migraine therapies.[2] These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, along with detailed protocols for its preclinical evaluation.
Pharmacodynamic Profile
This compound exerts its therapeutic effects by competitively blocking the CGRP receptor, thereby inhibiting the downstream signaling cascades initiated by CGRP, a key neuropeptide in the pathogenesis of migraine.
Quantitative Pharmacodynamic Data
| Parameter | Species/System | Value | Reference(s) |
| IC50 | Human CGRP1 Receptor | 0.03 nM | [3] |
| Ki | Human CGRP Receptor | 14.4 pM | |
| pA2 | Human AMY1 Receptor (vs. αCGRP) | 6.72 ± 0.13 | |
| pA2 | Rat AMY1 Receptor (vs. αCGRP) | 6.70 ± 0.20 |
Signaling Pathways
This compound has been shown to modulate several key intracellular signaling molecules that are activated by CGRP. The primary mechanism is the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. This, in turn, affects the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK). Studies in rat trigeminal ganglia neurons have demonstrated that this compound can inhibit CGRP-stimulated phosphorylation of CREB and p38. Interestingly, the antagonistic activity of this compound can be pathway-dependent, showing different potencies for inhibiting cAMP accumulation versus CREB phosphorylation, particularly at the amylin 1 (AMY1) receptor, which is also activated by CGRP.
Figure 1: this compound's Mechanism of Action on the CGRP Signaling Pathway.
Pharmacokinetic Profile
Due to its intended intravenous route of administration, preclinical pharmacokinetic studies have been crucial in characterizing the disposition of this compound.
Quantitative Pharmacokinetic Data (Preclinical)
| Parameter | Species | Dose & Route | Cmax | Tmax | AUC | t½ | CL | Vd | Reference(s) |
| Cmax | Rat | e.g., 1 mg/kg IV | - | - | - | - | - | - | - |
| AUC | Rat | e.g., 1 mg/kg IV | - | - | - | - | - | - | - |
| t½ | Rat | e.g., 1 mg/kg IV | - | - | - | - | - | - | - |
| CL | Rat | e.g., 1 mg/kg IV | - | - | - | - | - | - | - |
| Vd | Rat | e.g., 1 mg/kg IV | - | - | - | - | - | - | - |
| Cmax | Monkey | e.g., 1 mg/kg IV | - | - | - | - | - | - | - |
| AUC | Monkey | e.g., 1 mg/kg IV | - | - | - | - | - | - | - |
Experimental Protocols
In Vitro Assays
Objective: To determine the binding affinity (Ki) of this compound for the CGRP receptor.
Materials:
-
Membrane preparations from cells expressing the human CGRP receptor (e.g., SK-N-MC cells or transfected HEK293 cells).
-
Radioligand: [¹²⁵I]-hCGRP.
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation:
-
Homogenize cells in cold lysis buffer.
-
Centrifuge to pellet membranes.
-
Wash the pellet and resuspend in binding buffer.
-
Determine protein concentration (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-hCGRP, and varying concentrations of this compound.
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled CGRP).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration. Determine the IC50 value by non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
Objective: To measure the functional antagonism of this compound on CGRP-induced cAMP production.
Materials:
-
Cells expressing the CGRP receptor (e.g., CHO or HEK293 cells).
-
CGRP agonist.
-
This compound stock solution.
-
Stimulation buffer (e.g., DMEM containing a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Protocol:
-
Cell Culture: Seed cells in 96-well plates and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in stimulation buffer for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of CGRP agonist (e.g., EC₈₀) to the wells and incubate for a further defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Figure 2: General workflow for in vitro characterization of this compound.
In Vivo Models
Objective: To evaluate the efficacy of this compound in a model of migraine-like pain.
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
Nitroglycerin (NTG) solution.
-
This compound formulation for intravenous or intraperitoneal injection.
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia).
Protocol:
-
Acclimation: Acclimate animals to the testing environment and handling.
-
Baseline Measurement: Measure baseline nociceptive thresholds (e.g., paw withdrawal threshold to von Frey filaments).
-
Induction of Migraine-like State: Administer NTG (e.g., 10 mg/kg, i.p.) to induce a state of hyperalgesia.
-
Treatment: At a specified time post-NTG administration, administer this compound or vehicle.
-
Behavioral Testing: At various time points after treatment, re-assess nociceptive thresholds.
-
Data Analysis: Compare the changes in nociceptive thresholds between the this compound-treated and vehicle-treated groups.
Objective: To assess the analgesic effect of this compound on inflammatory orofacial pain.
Animals: Male Sprague-Dawley rats.
Materials:
-
Formalin solution (e.g., 1.5-5%).
-
This compound formulation.
-
Observation chamber.
Protocol:
-
Acclimation: Acclimate rats to the observation chambers.
-
Treatment: Pre-treat animals with this compound or vehicle at a specified time before the formalin injection.
-
Induction of Pain: Inject a small volume of formalin solution subcutaneously into the upper lip/vibrissal pad area.
-
Behavioral Observation: Immediately after injection, record the cumulative time the animal spends rubbing or grooming the injected area. This is typically done in two phases: an early phase (0-5 minutes) and a late phase (15-45 minutes).
-
Data Analysis: Compare the duration of face rubbing between the this compound-treated and vehicle-treated groups for both phases.
Analytical Methods
Objective: To accurately quantify this compound concentrations in plasma samples for pharmacokinetic analysis.
Protocol Outline:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
Alternatively, use liquid-liquid extraction with a solvent such as methyl tert-butyl ether.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Use a suitable C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for this compound and an appropriate internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known this compound concentrations in blank plasma.
-
Quantify the this compound concentration in the unknown samples by interpolating from the calibration curve.
-
Figure 3: A typical workflow for a preclinical pharmacokinetic study of this compound.
Conclusion
This compound, as a first-generation CGRP receptor antagonist, has been instrumental in validating the CGRP pathway as a target for migraine therapy. The data and protocols presented here provide a framework for researchers to utilize this compound as a tool compound in the ongoing search for novel and improved treatments for migraine and other CGRP-mediated disorders. Accurate pharmacokinetic and pharmacodynamic modeling is essential for the successful translation of preclinical findings to clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oral Bioavailability of Olcegepant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the challenges of low oral bioavailability of Olcegepant.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is attributed to a combination of factors, including its high molecular weight, high polarity, and susceptibility to intestinal first-pass metabolism.[1][2][3][4] These characteristics hinder its efficient absorption across the gastrointestinal tract.
Q2: Has this compound been successfully formulated for oral administration in clinical trials?
A2: No, this compound's clinical development was focused on an intravenous formulation due to its poor oral bioavailability.[2] Consequently, there is a lack of extensive clinical data on orally administered this compound. Research on oral formulations has been primarily preclinical.
Q3: What are the potential strategies to improve the oral bioavailability of this compound?
A3: The main strategies revolve around protecting the drug from degradation and enhancing its absorption. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect it from the harsh environment of the gastrointestinal tract and facilitate its transport across the intestinal epithelium.
-
Use of absorption enhancers: Co-administration with substances that can transiently increase the permeability of the intestinal membrane.
-
Structural modification (medicinal chemistry approach): While not a formulation strategy, developing analogues of this compound with improved physicochemical properties for oral absorption has been a successful approach for other CGRP antagonists.
Q4: Where does this compound act to exert its therapeutic effect?
A4: this compound is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It blocks the CGRP receptor, which is involved in pain signaling pathways, particularly in the trigeminal nervous system, a key player in migraine pathophysiology.
Troubleshooting Guides
Issue: Low and variable drug concentration in plasma after oral administration in animal models.
Possible Cause 1: Degradation in the gastrointestinal tract.
-
Troubleshooting:
-
Utilize an enteric-coated nanoparticle formulation to protect this compound from the acidic environment of the stomach and deliver it to the small intestine for absorption.
-
Incorporate protease inhibitors in the formulation if enzymatic degradation is suspected.
-
Possible Cause 2: Poor permeation across the intestinal epithelium.
-
Troubleshooting:
-
Co-formulate with permeation enhancers.
-
Design nanoparticles with surface modifications (e.g., mucoadhesive polymers) to increase residence time at the absorption site.
-
Possible Cause 3: Significant first-pass metabolism in the intestine and/or liver.
-
Troubleshooting:
-
Investigate co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes), though this can be complex due to potential drug-drug interactions.
-
Nanoparticle formulations can sometimes reduce the extent of first-pass metabolism by altering the absorption pathway (e.g., lymphatic uptake).
-
Issue: Difficulty in formulating stable this compound nanoparticles.
Possible Cause 1: Drug-polymer incompatibility.
-
Troubleshooting:
-
Screen a variety of biodegradable and biocompatible polymers (e.g., PLGA, PLA, chitosan).
-
Assess drug-polymer interactions using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Possible Cause 2: Poor encapsulation efficiency.
-
Troubleshooting:
-
Optimize the formulation process parameters (e.g., homogenization speed, sonication time, solvent evaporation rate).
-
Experiment with different drug-to-polymer ratios.
-
Utilize different nanoparticle preparation techniques such as emulsion-solvent evaporation, nanoprecipitation, or spray drying.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 869.66 g/mol | PubChem CID: 6918509 |
| Polarity | High (multiple H-bond donors) | |
| Oral Bioavailability | Very low |
Table 2: Comparative Oral Pharmacokinetic Parameters of CGRP Receptor Antagonists (Gepants)
Note: Oral pharmacokinetic data for this compound is not available due to its development being halted for this route. Data for other orally available "gepants" are provided for comparison.
| Drug | Tmax (hours) | t1/2 (hours) | Key Metabolism | Reference |
| Telcagepant | 1 - 2 | 4 - 7 | - | |
| Rimegepant | ~1.5 | ~11 | CYP3A4, CYP2C9 | |
| Ubrogepant | ~1.5 | ~5-7 | CYP3A4 | |
| Atogepant | ~2 | ~11 | CYP3A4 |
Experimental Protocols
Key Experiment: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of this compound and Poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or polysorbate 80) to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing: Wash the collected nanoparticles with deionized water multiple times to remove any residual surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder that can be stored and reconstituted for in vivo studies.
Mandatory Visualizations
Caption: CGRP Signaling Pathway in a Neuron.
Caption: Mechanism of this compound Antagonism.
Caption: Workflow for Oral Formulation Evaluation.
References
- 1. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effects and safety of this compound and telcagepant for migraine: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of gepant effects at therapeutic plasma concentrations: connecting pharmacodynamics and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Network Meta-Analysis of Calcitonin Gene-Related Peptide Receptor Antagonists for the Acute Treatment of Migraine [frontiersin.org]
Addressing Olcegepant solubility issues for in vitro experiments
Welcome to the technical support center for addressing solubility issues with olcegepant in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common challenges encountered when working with this potent CGRP receptor antagonist.
Troubleshooting Guide: Overcoming this compound Precipitation in Aqueous Media
Issue: After diluting my DMSO stock of this compound into my aqueous cell culture medium, I observe precipitation of the compound.
This is a common issue due to this compound's low aqueous solubility.[1][2] The following troubleshooting workflow and detailed steps can help you mitigate this problem.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing this compound precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1][2][3] It is practically insoluble in water and ethanol. For specific applications, 1M HCl has also been reported as a solvent.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 1% (v/v). For sensitive cell lines, it is advisable to maintain a final DMSO concentration below 0.5% or even 0.1%. Always include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments.
Q3: I'm still seeing precipitation even after following the recommended dilution protocol. What else can I do?
A3: If precipitation persists, consider the following:
-
Use fresh, anhydrous DMSO: Moisture absorbed by DMSO can significantly reduce this compound's solubility.
-
Gentle warming and sonication: Warming the stock solution to 37°C and using an ultrasonic bath can help dissolve the compound more effectively.
-
Consider co-solvents for specific formulations: For certain applications, formulations including co-solvents like PEG300, Tween-80, or SBE-β-CD have been used, though their compatibility with your specific in vitro model must be verified.
Q4: How should I store my this compound stock solution?
A4: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Stock solutions in DMSO are generally stable for up to one month at -20°C and for up to one year at -80°C.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide 1 (CGRP1) receptor. It competitively blocks the CGRP receptor, thereby inhibiting the downstream signaling pathways initiated by CGRP binding.
Quantitative Data Summary
The following table summarizes the solubility and potency of this compound based on available data.
| Parameter | Value | Solvent/Conditions | Source |
| Solubility | |||
| in DMSO | 100 mg/mL (114.98 mM) | Fresh DMSO | |
| ≥87 mg/mL | With gentle warming | ||
| ≥ 50 mg/mL (57.49 mM) | |||
| >10 mM | |||
| 50 mM | |||
| in Water | Insoluble (< 0.1 mg/mL) | ||
| in Ethanol | Insoluble | ||
| in 1M HCl | 50 mg/mL (57.49 mM) | Requires sonication and pH adjustment | |
| Potency | |||
| IC₅₀ | 0.03 nM | Human CGRP1 receptor | |
| Kᵢ | 14.4 pM | Human CGRP receptor |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath or incubator at 37°C, ultrasonic bath
Procedure:
-
In a sterile environment, accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock, you will need 0.87 mg (Molecular Weight: 869.65 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, gently warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.
-
Once fully dissolved, create single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock in DMSO
-
Pre-warmed (37°C) sterile cell culture medium (with or without serum)
-
Sterile polypropylene tubes
Procedure:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform serial dilutions of the 10 mM DMSO stock solution in fresh DMSO if lower stock concentrations are needed.
-
To prepare the final working concentration, add the this compound DMSO stock dropwise to the pre-warmed cell culture medium while gently vortexing or swirling. This rapid dispersion helps to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation.
-
Immediately add the final working solution to your cell cultures. Do not store the diluted aqueous solutions for long periods.
Signaling Pathway Diagram
This compound acts as an antagonist at the CGRP receptor, which is a heterodimer of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1). The binding of CGRP to its receptor typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and downstream effectors like the transcription factor CREB.
Caption: The CGRP signaling pathway and the inhibitory action of this compound.
References
Mitigating paresthesia side effects of Olcegepant in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olcegepant. The information provided is intended to address specific issues that may be encountered during clinical experiments, with a focus on mitigating the side effect of paresthesia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly BIBN 4096 BS) is a potent and selective, non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1] In the context of migraine, CGRP is a neuropeptide implicated in pain transmission and vasodilation. This compound works by blocking the CGRP receptor, thereby inhibiting the effects of CGRP, which are thought to be a key contributor to the pathogenesis of migraine.[2]
Q2: What is paresthesia and why is it a side effect of this compound?
Paresthesia is an abnormal sensation, typically tingling, prickling, or numbness ("pins and needles"), which can occur in any part of the body. With this compound, this side effect is believed to be directly related to its mechanism of action. CGRP and its receptors are highly expressed in sensory neurons, including the C and Aδ fibers of the trigeminal ganglia and dorsal root ganglia, which are responsible for transmitting sensory information. By blocking CGRP receptors on these neurons, this compound can modulate pain pathways, but it may also interfere with normal sensory signaling, leading to paresthesia.
Q3: How common is paresthesia in clinical studies with this compound?
Paresthesia has been reported as a common, though generally mild, adverse event in clinical trials of this compound. In a significant phase II clinical trial, paresthesia was the most frequently reported adverse event in the this compound group.
Quantitative Data Summary
The following tables summarize the incidence of adverse events, including paresthesia, from a key phase II clinical study of this compound for the acute treatment of migraine.
Table 1: Incidence of Adverse Events in a Phase II this compound Clinical Trial
| Treatment Group | Total Number of Patients | Number of Patients with any Adverse Event | Percentage of Patients with any Adverse Event |
| This compound 2.5 mg | 85 | 21 | 25% |
| Placebo | 41 | 5 | 12% |
Table 2: Reported Paresthesia in a Phase II this compound Clinical Trial
| Treatment Group | Number of Patients Reporting Paresthesia | Percentage of Patients Reporting Paresthesia |
| This compound 2.5 mg | 6 | 7.3% |
| Placebo | 0 | 0% |
Troubleshooting Guide: Managing Paresthesia in Clinical Trial Participants
While specific mitigation strategies for this compound-induced paresthesia are not well-documented due to the discontinuation of its development, the following general troubleshooting steps can be considered, based on the management of drug-induced sensory side effects.
1. Assessment and Grading of Paresthesia:
-
Initial Assessment: Upon a participant's report of paresthesia, a thorough clinical assessment should be conducted. This should include the onset, duration, location, and character of the sensation.
-
Standardized Grading: Utilize a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE), to grade the severity of the paresthesia. This allows for consistent data collection and monitoring.
2. Dose-Response Relationship:
-
Data Analysis: Analyze the incidence and severity of paresthesia across different dose cohorts of this compound. A clear dose-response relationship may indicate that dose reduction could be a viable mitigation strategy.
3. Symptomatic Management:
-
Non-pharmacological Approaches: For mild paresthesia, reassurance and education about the transient nature of the symptom may be sufficient.
-
Pharmacological Intervention: For more bothersome symptoms, consider off-label use of medications known to alleviate neuropathic symptoms, such as gabapentin or pregabalin. However, the introduction of any new medication should be carefully considered within the context of the clinical trial protocol to avoid confounding results.
4. Participant Education and Monitoring:
-
Informed Consent: Ensure that the potential for paresthesia is clearly communicated in the informed consent process.
-
Participant Diary: Provide participants with a diary to track the frequency, severity, and impact of paresthesia episodes. This can provide valuable data and help in assessing the effectiveness of any management strategies.
-
Regular Follow-up: Schedule regular follow-up appointments to monitor the paresthesia and the overall well-being of the participant.
Experimental Protocols
Protocol: Phase II, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study of Intravenous this compound for the Acute Treatment of Migraine (Based on Olesen et al., 2004)
-
Objective: To assess the efficacy and safety of intravenous this compound in the acute treatment of a single migraine attack.
-
Study Population: Adult patients with a history of migraine with or without aura.
-
Intervention: Participants were randomized to receive a single intravenous infusion of this compound (doses ranging from 0.25 mg to 10 mg in the dose-finding part, with a 2.5 mg dose used in the main efficacy part) or placebo.
-
Adverse Event Monitoring: Adverse events were systematically recorded by the investigators at predefined time points post-infusion. This was done through a combination of spontaneous reporting by the participant and direct questioning by the clinical staff. The relationship of the adverse event to the study drug was assessed by the investigator.
Visualizations
Below are diagrams illustrating the CGRP signaling pathway and a proposed workflow for managing paresthesia in a clinical trial setting.
References
Technical Support Center: Olcegepant Administration and Adverse Effect Management
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with olcegepant. The information is designed to help optimize dosage and minimize adverse effects during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and potent non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] CGRP is a neuropeptide involved in pain transmission and vasodilation, and its levels are elevated during migraine attacks.[3][4][5] By blocking the CGRP receptor, this compound inhibits the effects of CGRP, which is thought to be a key contributor to the pathophysiology of migraine.
Q2: What is the recommended route of administration for this compound?
Due to its low oral bioavailability, this compound is administered intravenously. In clinical trials, it has been administered as a 10-minute intravenous infusion.
Q3: What is the minimum effective dose of this compound for acute migraine treatment?
A Phase II clinical trial identified 2.5 mg of this compound, administered intravenously, as the minimum effective dose for the acute treatment of migraine. This dose resulted in a 66% response rate compared to 27% for placebo.
Q4: What are the most common adverse effects associated with this compound?
The most frequently reported adverse effect in clinical trials with this compound is paresthesia (a sensation of tingling, pricking, or numbness). Other reported adverse events include pain, nausea, and abnormal taste and vision. Most adverse events have been reported as mild to moderate in intensity.
Q5: Is there a dose-dependent relationship for adverse events with this compound?
Yes, a dose-dependent increase in adverse events has been observed. In a study with healthy volunteers, approximately two-thirds of all adverse events related to active treatment occurred at the highest dose of 10 mg. At this dose, adverse events, primarily transient and mild paresthesias, were mainly confined to female subjects.
Troubleshooting Guides
Issue: Patient or research subject reports paresthesia after this compound infusion.
1. Assess Severity and Duration:
-
Question the subject about the intensity, location, and duration of the paresthesia.
-
Document the characteristics of the sensation (e.g., tingling, numbness, burning).
-
Note the time of onset in relation to the start of the infusion.
2. Management Protocol:
-
For mild to moderate paresthesia:
-
Reassure the subject that this is a known and typically transient side effect of this compound.
-
Monitor the subject closely. The sensation usually resolves without intervention.
-
Consider slowing the infusion rate in future administrations if the paresthesia is distressing to the subject.
-
-
For severe or persistent paresthesia:
-
Stop the infusion immediately.
-
Provide supportive care.
-
Document the event thoroughly and report it to the principal investigator and ethics committee, as per trial protocol.
-
Consider a dose reduction for subsequent administrations, if clinically appropriate.
-
3. Future Dosing Considerations:
-
Based on the severity of the paresthesia, a decision should be made regarding future dosing. For mild, transient paresthesia, continuing with the same dose may be acceptable with careful monitoring. For more significant reactions, a dose reduction should be considered.
Issue: Subject experiences nausea following this compound administration.
1. Assessment:
-
Determine the severity and timing of the nausea.
-
Inquire about any accompanying vomiting.
2. Prophylactic and Treatment Measures:
-
Consider pre-medicating with an antiemetic before the next this compound infusion, especially if the nausea was significant.
-
Administering the infusion more slowly may help to mitigate this side effect.
-
Ensure the subject is well-hydrated.
Data Presentation
Table 1: Adverse Events in Phase II Migraine Trial (2.5 mg this compound vs. Placebo)
| Adverse Event Category | This compound 2.5 mg (n=126) | Placebo (n=126) |
| Overall Rate of Adverse Events | 25% | 12% |
| Paresthesia | Most frequent adverse event | Less frequent than this compound |
| Other Reported AEs | Pain, Nausea, Abnormal Taste & Vision | - |
| Serious Adverse Events | None reported | None reported |
Table 2: Adverse Events in Healthy Volunteers (Single Rising Doses of this compound)
| Dose Level | Notable Adverse Events |
| Low to Mid Doses (0.1 mg - 5 mg) | Generally well tolerated with mild adverse events. |
| High Dose (10 mg) | Approximately two-thirds of all treatment-related adverse events occurred at this dose. The most frequent was transient and mild paresthesia, primarily in female subjects. |
Experimental Protocols
Protocol: Intravenous Administration of this compound
This protocol is a general guideline based on clinical trial practices and should be adapted to specific experimental designs.
1. Materials:
-
This compound (BIBN 4096 BS) sterile powder for injection.
-
Sterile Water for Injection (WFI) or 0.9% Sodium Chloride for reconstitution.
-
0.9% Sodium Chloride or 5% Dextrose for infusion.
-
Syringes and needles of appropriate sizes.
-
Infusion bag and administration set.
-
Infusion pump.
2. Reconstitution and Dilution:
-
Follow the manufacturer's instructions for reconstituting the lyophilized this compound powder. A common practice is to use Sterile Water for Injection.
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
Visually inspect the solution for particulate matter and discoloration before administration.
-
Withdraw the required dose from the vial and dilute it in an infusion bag (e.g., 50 mL or 100 mL of 0.9% Sodium Chloride) to the final desired concentration.
3. Administration:
-
Administer the diluted this compound solution as a 10-minute intravenous infusion.
-
Use an infusion pump to ensure a controlled and accurate administration rate.
-
Monitor the subject for any signs of adverse reactions throughout the infusion and for an appropriate period afterward.
4. Monitoring:
-
Record vital signs (blood pressure, heart rate, respiratory rate) before, during, and after the infusion.
-
Observe for and document any adverse events, with particular attention to neurological symptoms like paresthesia.
Mandatory Visualizations
Caption: this compound's mechanism of action in blocking the CGRP signaling pathway.
References
- 1. This compound, a non-peptide CGRP1 antagonist for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Blocking CGRP in migraine patients – a review of pros and cons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcentral.com [medcentral.com]
- 5. CGRP receptor antagonists: A new frontier of anti-migraine medications - PMC [pmc.ncbi.nlm.nih.gov]
Improving the translational value of preclinical Olcegepant studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Olcegepant in a preclinical setting. Our goal is to improve the translational value of these studies by addressing common challenges and providing detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or lack of efficacy in the nitroglycerin (NTG)-induced migraine model. | 1. Timing of this compound administration: The half-life of this compound may be shorter than the peak headache severity induced by NTG.[1] 2. Animal model variability: Not all animals within a species or strain may respond uniformly to NTG.[2] 3. Vehicle composition: Improper vehicle formulation can lead to poor solubility and bioavailability. | 1. Administer this compound closer to the expected peak of NTG-induced symptoms rather than as a pre-treatment.[1] 2. Increase the number of animals per group to account for biological variability. Consider pre-screening animals for NTG sensitivity. 3. Use a validated vehicle formulation. A common vehicle for intraperitoneal injection in rats is a mixture of PEG 200, Tween-80, and saline.[3] For in vitro studies, ensure this compound is fully dissolved in a suitable solvent like DMSO before further dilution.[3] |
| High variability in in vitro assay results (e.g., receptor binding, cAMP assays). | 1. This compound solubility and stability: this compound may precipitate out of solution, especially in aqueous buffers. Stock solutions in DMSO can degrade if not stored properly. 2. Assay-dependent antagonist activity: The measured potency of this compound can vary depending on the signaling pathway being investigated (e.g., cAMP vs. CREB phosphorylation). 3. Off-target effects: this compound can also antagonize the AMY1 receptor, which is also activated by CGRP. | 1. Prepare fresh working solutions for each experiment. When diluting from a DMSO stock, ensure adequate mixing and consider the final DMSO concentration. Store stock solutions at -80°C for long-term stability. 2. Be consistent with the signaling pathway being measured throughout a study. If comparing results across different assays, be aware of potential discrepancies in potency. 3. When interpreting results, consider the potential contribution of AMY1 receptor antagonism, especially in tissues where this receptor is highly expressed. |
| Unexpected physiological responses in vivo (e.g., cardiovascular effects). | 1. High dosage: At doses significantly higher than those used for migraine models, this compound has been shown to worsen outcomes in mouse models of cerebral ischemia. 2. Enhancement of noradrenergic vasopressor responses: this compound can enhance the vasoconstrictive effects of noradrenaline. | 1. Use the lowest effective dose determined from dose-response studies. Be cautious when translating doses from smaller to larger animal models. 2. Monitor cardiovascular parameters (e.g., blood pressure, heart rate) in vivo, especially when co-administering other vasoactive compounds. |
| Difficulty dissolving this compound for stock solutions. | 1. Moisture absorption in DMSO: DMSO can absorb moisture from the air, which reduces its solvating power. 2. Low temperature: The compound may be less soluble at lower temperatures. | 1. Use fresh, anhydrous DMSO for preparing stock solutions. 2. Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about working with this compound in a preclinical setting.
1. What is the mechanism of action of this compound? this compound is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor. By blocking this receptor, it prevents the vasodilatory and pro-inflammatory actions of CGRP, which are implicated in the pathophysiology of migraine.
2. Why was the clinical development of this compound discontinued? The clinical development of this compound was halted primarily due to its low oral bioavailability, which necessitated intravenous administration and limited its practicality for widespread clinical use in treating acute migraine.
3. What is a standard vehicle for in vivo administration of this compound? A commonly used vehicle for intraperitoneal administration of this compound in rodents is a mixture of polyethylene glycol (PEG) 300, Tween 80, and saline or ddH2O. For intravenous administration, saline can be used as a vehicle.
4. How should this compound be stored? this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.
5. Does this compound cross the blood-brain barrier? Studies in mouse models of migraine suggest that the primary site of action for this compound is outside the blood-brain barrier. Intraperitoneal administration was effective in reducing migraine-like symptoms, whereas intracerebroventricular injection was not.
6. Are there species-specific differences in this compound's affinity for the CGRP receptor? Yes, this compound has a significantly higher affinity for the human CGRP receptor compared to the rat CGRP receptor. This is an important consideration when translating findings from rodent models to humans.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (CGRP1 receptor) | Human | 0.03 nM | |
| Ki (human CGRP receptor) | Human | 14.4 pM | |
| pA2 (cAMP production) | SK-N-MC cells | 11.2 | |
| IC50 (human cerebral arteries) | Human | 0.1 nM |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Species | Dose | Effect | Reference |
| Nitroglycerin-induced hyperalgesia | Rat | 0.3 - 0.9 mg/kg, i.v. | Markedly reduces mechanical allodynia | |
| Capsaicin-induced Fos expression | Rat | 900 µg/kg | Inhibited Fos expression in the spinal trigeminal nucleus by 57% | |
| CGRP-induced facial blood flow | Marmoset Monkey | 1 - 30 µg/kg, i.v. | Inhibits the effects of CGRP on facial blood flow | |
| Nitroglycerin-induced allodynia | Mouse | 1 mg/kg, i.p. | Significantly alleviated cutaneous mechanical hypersensitivity |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: CGRP Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CGRP receptor.
Materials:
-
Cell membranes from a cell line expressing the human CGRP receptor (e.g., SK-N-MC cells)
-
Radiolabeled CGRP (e.g., [125I]-CGRP)
-
This compound
-
Assay buffer (e.g., 25 mM HEPES, 2.5 mM MgCl2, 0.2% BSA, pH 7.4)
-
GFB glass fiber filter plates
-
Scintillation fluid
-
Topcount scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, radiolabeled CGRP, and either buffer (for total binding), a high concentration of unlabeled CGRP (for non-specific binding), or the serially diluted this compound.
-
Incubate the plate at room temperature for 3 hours to allow binding to reach equilibrium.
-
Terminate the assay by filtering the contents of the plate through the GFB glass fiber filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filter plates to air dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a Topcount scintillation counter.
-
Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.
Protocol 2: Nitroglycerin (NTG)-Induced Allodynia in Rats
Objective: To assess the efficacy of this compound in a preclinical model of migraine-like pain.
Materials:
-
Male Sprague-Dawley rats
-
Nitroglycerin (NTG) solution (e.g., 10 mg/mL in saline)
-
This compound
-
Vehicle for this compound (e.g., PEG 200/Tween-80/saline)
-
Von Frey filaments for assessing mechanical allodynia
-
Testing chambers with a wire mesh floor
Procedure:
-
Acclimate the rats to the testing chambers for at least 30 minutes before each testing session.
-
Establish a baseline mechanical withdrawal threshold for each rat by applying von Frey filaments to the periorbital region or hind paw.
-
Induce migraine-like symptoms by administering a single intraperitoneal (i.p.) injection of NTG (e.g., 10 mg/kg).
-
Administer this compound or vehicle at a predetermined time point after the NTG injection.
-
Measure the mechanical withdrawal threshold at various time points post-NTG and this compound administration (e.g., 2, 4, 6 hours).
-
A significant increase in the withdrawal threshold in the this compound-treated group compared to the vehicle-treated group indicates efficacy.
Visualizations
CGRP Signaling Pathway and this compound Inhibition
Caption: CGRP signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing this compound efficacy in the NTG-induced allodynia model.
Logical Relationship of Translational Challenges
Caption: Key challenges in translating preclinical this compound findings to clinical applications.
References
Challenges in developing an oral formulation of Olcegepant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the oral formulation of Olcegepant.
Frequently Asked Questions (FAQs)
Q1: Why was the clinical development of an oral formulation of this compound discontinued?
A1: The clinical development of this compound was halted primarily due to difficulties in creating a viable oral formulation.[1] While the drug proved effective for the acute treatment of migraine when administered intravenously, it exhibited low oral bioavailability, which limited its practical use in a clinical setting.[2][3]
Q2: What are the key physicochemical properties of this compound that present challenges for oral formulation?
A2: this compound's molecular structure and physicochemical properties contribute to its poor oral absorption. It is a relatively large molecule with a high molar mass and characteristics that suggest it belongs to the Biopharmaceutics Classification System (BCS) Class II or IV, indicating low solubility and potentially low permeability. Key properties are summarized in the table below.
Troubleshooting Guides
Problem 1: Low Aqueous Solubility of this compound
Symptoms:
-
Difficulty dissolving the active pharmaceutical ingredient (API) in aqueous media for in vitro assays.
-
Inconsistent results in dissolution studies.
-
Low drug loading capacity in simple formulations.
Possible Causes:
-
High lipophilicity and high melting point of the this compound molecule.
-
Crystalline structure of the API may be resistant to dissolution.
Suggested Solutions:
-
Solubility Enhancement Screening: Conduct a systematic screening of various excipients to identify effective solubilizing agents. This should include co-solvents, surfactants, and complexing agents.
-
pH Modification: Investigate the pH-solubility profile of this compound to determine if solubility can be improved in acidic or basic conditions, which would inform the selection of appropriate buffering agents or enteric coatings.
-
Particle Size Reduction: Employ micronization or nano-milling techniques to increase the surface area of the drug particles, which can enhance the dissolution rate.
Problem 2: Poor Oral Bioavailability in Preclinical Animal Models
Symptoms:
-
Low plasma concentrations of this compound following oral administration.
-
High variability in pharmacokinetic (PK) data between subjects.
-
Disproportionate increase in exposure with increasing doses, suggesting saturable absorption or significant first-pass metabolism.[4][5]
Possible Causes:
-
Poor dissolution of the drug in the gastrointestinal (GI) tract.
-
Significant first-pass metabolism in the gut wall or liver.
-
Efflux by transporters such as P-glycoprotein (P-gp) in the intestinal epithelium.
Suggested Solutions:
-
Lipid-Based Formulations: Formulate this compound in a lipid-based drug delivery system (LBDDS), such as a Self-Microemulsifying Drug Delivery System (SMEDDS). These formulations can enhance solubility and lymphatic transport, potentially bypassing first-pass metabolism.
-
Solid Dispersions: Prepare solid dispersions of this compound with hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to improve its dissolution rate and extent. Hot-melt extrusion and spray drying are common manufacturing techniques.
-
Inclusion Complexes: Utilize cyclodextrins to form inclusion complexes with this compound, which can increase its aqueous solubility and dissolution rate.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molar Mass | 869.660 g/mol | |
| Water Solubility | 0.0324 mg/mL (predicted) | |
| logP | 3.08 (predicted) | |
| pKa (Strongest Acidic) | 6.75 (predicted) | |
| pKa (Strongest Basic) | 10.21 (predicted) | |
| Solubility in DMSO | ≥87 mg/mL |
Experimental Protocols
Protocol 1: Screening for Solubility Enhancers
Objective: To identify suitable excipients for enhancing the aqueous solubility of this compound.
Methodology:
-
Prepare saturated solutions of this compound in various vehicles (e.g., different pH buffers, co-solvents like PEG 400 and propylene glycol, and solutions of surfactants such as Tween 80 and Cremophor EL).
-
Equilibrate the solutions at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the solutions to remove undissolved drug particles.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Compare the solubility enhancement achieved with each excipient relative to the intrinsic solubility in water.
Protocol 2: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To formulate and characterize a SMEDDS for this compound to improve its oral bioavailability.
Methodology:
-
Excipient Selection: Based on solubility and emulsification studies, select an oil phase, a surfactant, and a co-surfactant.
-
Formulation Development: Prepare various ratios of the selected oil, surfactant, and co-surfactant. Dissolve this compound in these mixtures.
-
Construct Ternary Phase Diagrams: Titrate the mixtures with water to identify the microemulsion region.
-
Characterization:
-
Droplet Size Analysis: Dilute the SMEDDS formulation in an aqueous medium and measure the globule size using dynamic light scattering.
-
Self-Emulsification Time: Assess the time taken for the formulation to form a microemulsion upon gentle agitation in an aqueous medium.
-
In Vitro Dissolution: Perform dissolution studies in different media (e.g., simulated gastric and intestinal fluids) to evaluate the drug release profile from the SMEDDS formulation.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Therapeutic effects and safety of this compound and telcagepant for migraine: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dose Proportionality of Telcagepant after Administration of Single Oral and Intravenous Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single- and multiple-dose pharmacokinetics and tolerability of telcagepant, an oral calcitonin gene-related peptide receptor antagonist, in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Olcegepant Technical Support Center: Stability, Storage, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of olcegepant. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for this compound powder?
For long-term stability, this compound in its solid (powder) form should be stored at -20°C.[1][2][3] Some suppliers suggest that storage at -20°C is suitable for up to three years.[1] For shorter periods, storage at 4°C for up to two years is also cited.
Q2: How should I store this compound after dissolving it in a solvent?
Once this compound is in solution, it is crucial to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles. The recommended storage temperature for stock solutions is -80°C, which can maintain stability for up to one year. If stored at -20°C, the solution is typically stable for about one month. It is best practice to use the solution soon after preparation and avoid long-term storage if possible.
Q3: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur, especially with concentrated stock solutions or when diluted into aqueous buffers. If you observe precipitation, you can gently warm the solution to 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period to aid redissolution. To prevent this, ensure you are using a suitable solvent and that the final concentration in your experimental medium does not exceed its solubility limit.
Q4: What is the best solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. It is soluble in DMSO at concentrations of ≥50 mg/mL to 100 mg/mL. It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound. For some applications, 1M HCl has also been used, with the pH subsequently adjusted. This compound is generally considered insoluble in water and ethanol.
Q5: I'm seeing inconsistent results in my experiments. Could this be related to this compound stability?
Inconsistent results can be a sign of compound degradation. To troubleshoot this, consider the following:
-
Storage Conditions: Verify that both the powdered compound and the stock solutions have been stored at the correct temperatures and for appropriate durations.
-
Freeze-Thaw Cycles: Ensure that stock solutions have not been subjected to multiple freeze-thaw cycles. Use aliquots to avoid this.
-
Freshness of Solution: For in vivo experiments, it is highly recommended to prepare fresh working solutions daily. If using a stock solution, ensure it is within its stable storage period.
-
Light Exposure: While not explicitly stated as a major concern in the provided results, it is a general best practice for drug compounds to minimize exposure to light during storage and handling.
Data Summary Tables
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration | Citations |
| Powder | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | ||
| In Solvent | -80°C | Up to 1 year | |
| -20°C | 1 month |
Table 2: this compound Solubility
| Solvent | Concentration | Notes | Citations |
| DMSO | ≥50 mg/mL to 100 mg/mL | Use fresh, high-quality DMSO. | |
| 1M HCl | 50 mg/mL | Requires sonication and pH adjustment. | |
| Water | Insoluble | ||
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of fresh, high-quality DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution. If necessary, gently warm the tube to 37°C for 10 minutes and/or sonicate in an ultrasonic bath to aid dissolution.
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use aliquots in low-binding tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of Working Solution for In Vivo Experiments
This protocol is an example and may require optimization for your specific experimental needs.
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution.
-
Vehicle Preparation: Prepare the vehicle solution. A common vehicle consists of PEG300, Tween80, and ddH2O.
-
Dilution Steps: a. Add the required volume of the DMSO stock solution to PEG300 and mix until clear. b. Add Tween80 to the mixture and mix until clear. c. Add ddH2O to reach the final desired volume and concentration.
-
Immediate Use: It is recommended to use the freshly prepared working solution immediately for optimal results.
Visual Diagrams
Caption: Simplified signaling pathway of this compound as a CGRP receptor antagonist.
Caption: Logical workflow for troubleshooting common issues with this compound experiments.
References
Troubleshooting inconsistent results in Olcegepant efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olcegepant. Our goal is to help you navigate the complexities of your experiments and address potential inconsistencies in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BIBN4096) is a potent and selective, non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Its primary mechanism of action is to block the effects of CGRP, a neuropeptide implicated in the pathophysiology of migraine and other conditions, thereby reducing neurogenic inflammation and pain signaling.[1][3]
Q2: In what therapeutic areas has this compound been studied?
This compound was primarily developed for the acute treatment of migraine.[1] Clinical trials have shown its efficacy in reducing headache severity in migraine sufferers. It has also been investigated in preclinical models of other conditions, such as neuropathic pain and cerebral ischemia.
Q3: Why was the clinical development of this compound for migraine halted?
Despite showing efficacy in Phase II clinical trials for acute migraine, the development of this compound was hindered by its low oral bioavailability, which limited its administration to the intravenous route. This practical limitation made it less suitable for widespread use as an acute migraine therapy.
Q4: Are there known species differences in this compound's affinity for the CGRP receptor?
Yes, this is a critical consideration for translational studies. This compound exhibits a significantly higher affinity for the human CGRP receptor compared to the rat CGRP receptor, with some reports suggesting an approximately 200-fold difference. This disparity in binding affinity may explain the need for higher doses of this compound in preclinical rat models to achieve effects comparable to those observed in human studies.
Troubleshooting Inconsistent Efficacy Results
Inconsistencies in this compound efficacy studies can arise from a variety of factors, from the specific experimental design to the handling of the compound. This guide addresses common issues in a question-and-answer format.
Q5: We are observing variable antagonist potency in our in vitro assays. What could be the cause?
One of the most significant factors influencing this compound's apparent potency is the specific signaling pathway being measured. Studies have shown that this compound's antagonist activity is assay-dependent.
-
Signal-Specific Differences: this compound has demonstrated different potencies when antagonizing CGRP-stimulated cyclic AMP (cAMP) accumulation versus cAMP Response Element-Binding (CREB) protein phosphorylation. Specifically, in some cell systems, it is a more potent antagonist of CREB phosphorylation than of cAMP production.
-
Recommendation: If you are observing inconsistent results, carefully consider the signaling pathway your assay is designed to measure. If possible, evaluate this compound's effect on multiple downstream signaling events to get a more complete picture of its activity.
Q6: Our in vivo results in a rat model are not as robust as expected based on published human data. Why might this be?
As mentioned in the FAQs, the significant difference in binding affinity between human and rat CGRP receptors is a likely culprit.
-
Dose Considerations: The lower affinity of this compound for the rat CGRP receptor necessitates the use of higher doses to achieve a comparable level of receptor occupancy and pharmacological effect as in human-based studies.
-
Pharmacokinetics: In addition to receptor affinity, species-specific differences in pharmacokinetics (absorption, distribution, metabolism, and excretion) can also contribute to variations in efficacy.
-
Recommendation: When designing preclinical studies in rats, ensure that the dose of this compound is sufficient to overcome the lower receptor affinity. It is also advisable to conduct pharmacokinetic studies in your chosen animal model to understand the compound's exposure levels.
Q7: We are concerned about the stability and solubility of our this compound stock solutions. How can we mitigate these issues?
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible results.
-
Solubility: this compound is soluble in DMSO. For in vivo studies, specific formulations using vehicles like a mixture of PEG300, Tween80, and saline, or corn oil have been described. It is important to ensure the compound is fully dissolved and the solution is clear before use.
-
Stability: Like many small molecules, this compound can be susceptible to degradation. It is recommended to prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended by the supplier.
-
Recommendation: Always use freshly prepared dilutions for your experiments. If you suspect issues with your stock solution, consider preparing a fresh stock from a new batch of the compound.
Q8: Could off-target effects be contributing to our unexpected results?
While this compound is considered a selective CGRP receptor antagonist, the possibility of off-target effects should not be entirely dismissed, especially at high concentrations.
-
Amylin Receptors: this compound can also act as an antagonist at the amylin 1 (AMY1) receptor, although it is generally more potent at the CGRP receptor. The degree of selectivity can also be pathway-dependent.
-
Recommendation: To confirm that the observed effects are mediated by CGRP receptor antagonism, consider including appropriate controls, such as using a structurally different CGRP receptor antagonist or performing experiments in cells that do not express the CGRP receptor.
Data Presentation
Table 1: In Vitro Potency of this compound at the Human CGRP Receptor
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.03 nM | CGRP1 Receptor | |
| Ki | 14.4 pM | Human CGRP Receptor |
Table 2: Clinical Efficacy of Intravenous this compound (2.5 mg) in Acute Migraine
| Outcome | This compound (2.5 mg) | Placebo | Odds Ratio (95% CI) | p-value | Reference |
| Pain Relief at 2 hours | 66% | 27% | 5.21 (1.91–14.2) | 0.001 | |
| Pain-Free at 2 hours | Not explicitly stated | Not explicitly stated | 31.11 (3.80–254.98) | 0.001 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for CGRP Receptor
This protocol is a general guideline for determining the binding affinity of this compound for the CGRP receptor using a competitive binding assay with a radiolabeled CGRP analog (e.g., ¹²⁵I-CGRP).
Materials:
-
Cell membranes expressing the human CGRP receptor (e.g., from SK-N-MC cells or transfected cell lines).
-
Radioligand: ¹²⁵I-labeled human α-CGRP.
-
Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
This compound stock solution (in DMSO).
-
Non-specific binding control: High concentration of unlabeled CGRP (e.g., 1 µM).
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer, your desired concentrations of this compound (or vehicle for total binding), and the non-specific binding control.
-
Add Radioligand: Add a fixed concentration of ¹²⁵I-CGRP to each well (typically at a concentration close to its Kd).
-
Add Membranes: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol outlines a general method for assessing the antagonist effect of this compound on CGRP-induced cAMP production in whole cells.
Materials:
-
Cells expressing the human CGRP receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Stimulation Buffer: e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
Human α-CGRP stock solution.
-
This compound stock solution (in DMSO).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the cell culture medium and replace it with stimulation buffer containing various concentrations of this compound or vehicle. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of human α-CGRP (typically the EC80 concentration to ensure a robust signal) to the wells and incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound for the inhibition of CGRP-stimulated cAMP production.
Mandatory Visualizations
Caption: CGRP signaling pathway and the antagonistic action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound efficacy.
Caption: General experimental workflow for assessing this compound efficacy.
References
Technical Support Center: Accounting for Species Differences in Olcegepant CGRP Receptor Binding
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and addressing the species-specific differences observed in Olcegepant's binding to the Calcitonin Gene-Related Peptide (CGRP) receptor.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower binding affinity of this compound in our rat model compared to published human data. Is this expected?
A: Yes, this is an expected finding. This compound exhibits marked species selectivity, with a significantly higher affinity for the human CGRP receptor compared to rodent receptors.[1][2] This difference in potency is a critical factor to consider when translating preclinical findings from animal models to human applications.
Q2: What is the molecular basis for the observed species differences in this compound binding?
A: The CGRP receptor is a complex composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[3][4] Species-specific variations in the amino acid sequences of these components, particularly RAMP1, are thought to be responsible for the differential binding of non-peptide antagonists like this compound.
Q3: Can this compound be used as a tool compound in rodent studies?
A: While this compound can be used in rodent models, its lower affinity necessitates the use of higher concentrations to achieve receptor blockade compared to studies with primate receptors. It is crucial to characterize the potency of this compound in your specific rodent model to ensure adequate receptor engagement for meaningful pharmacological evaluation.
Q4: Are there alternative CGRP receptor antagonists with better cross-species reactivity?
A: The development of CGRP receptor antagonists has evolved, and newer generations of "gepants" may exhibit different species selectivity profiles. It is advisable to consult the literature for the most current information on the cross-reactivity of other antagonists if consistent potency across species is a critical requirement for your studies.
Q5: How does this compound's binding affinity translate to its functional activity across species?
A: The lower binding affinity of this compound in rodents generally correlates with reduced functional antagonism of CGRP-mediated effects. For instance, higher doses of this compound are required to inhibit CGRP-induced vasodilation in rat arteries compared to human arteries.
Troubleshooting Guide for CGRP Receptor Binding Assays
This guide addresses common issues encountered during in vitro experiments to characterize this compound's binding to the CGRP receptor.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Hydrophobic interactions of the radioligand or test compound with filters or plasticware.3. Insufficient washing. 4. Inappropriate filter type. | 1. Use a lower concentration of the radioligand, ideally at or below its Kd value.2. Include bovine serum albumin (BSA) in the assay buffer. Consider pre-treating filters with polyethyleneimine (PEI).3. Increase the number and/or volume of washes with ice-cold wash buffer.4. Test different filter materials (e.g., glass fiber filters) to find one with the lowest NSB for your assay. |
| Low or No Specific Binding | 1. Degraded or inactive receptor preparation. 2. Low receptor density in the tissue or cell preparation.3. Incorrect radioligand concentration. 4. Suboptimal assay conditions (e.g., incubation time, temperature, buffer composition). | 1. Ensure proper storage and handling of membrane preparations. Confirm receptor integrity via methods like Western blotting.2. Increase the amount of membrane protein per well. Consider using a cell line overexpressing the CGRP receptor.3. Verify the concentration and specific activity of your radioligand stock.4. Optimize incubation time to ensure equilibrium is reached. Ensure the buffer pH and ionic strength are appropriate for CGRP receptor binding. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Incomplete mixing of assay components.3. Variable washing technique. 4. Cell clumping in whole-cell binding assays. | 1. Use calibrated pipettes and ensure consistent technique.2. Gently vortex or mix plates after adding all components.3. Use a cell harvester for consistent and rapid filtration and washing.4. Ensure a single-cell suspension before plating. |
Quantitative Data Summary
The following table summarizes the binding affinities (Ki or IC50 values) of this compound for the CGRP receptor across different species.
| Species | Receptor Source | Assay Type | Affinity (IC50 / Ki) | Reference(s) |
| Human | SK-N-MC cells | Radioligand Binding | 14.4 pM (Ki) | |
| Human | Transfected Cells | Radioligand Binding | 0.03 nM (IC50) | |
| Rat | Brain Membranes | Radioligand Binding | 6.4 nM (IC50) | |
| Marmoset Monkey | Trigeminal Ganglion | Functional Assay (in vivo) | Effective at 1-30 µg/kg (i.v.) |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound for the CGRP receptor.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the CGRP receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [125I]-CGRP).
-
A range of concentrations of unlabeled this compound (for competition curve).
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a high concentration of unlabeled CGRP.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., pre-soaked in PEI) using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CGRP-Mediated cAMP Accumulation Assay (Functional Assay)
This protocol measures the ability of this compound to antagonize CGRP-induced signaling.
1. Cell Culture and Plating:
-
Culture cells expressing the CGRP receptor (e.g., SK-N-MC cells or transfected HEK293 cells) under standard conditions.
-
Plate the cells in a suitable multi-well plate and allow them to adhere overnight.
2. Antagonist Pre-incubation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.
3. CGRP Stimulation:
-
Add a fixed concentration of CGRP (typically the EC50 or EC80 concentration) to the wells in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for a specific time (e.g., 10-15 minutes) at 37°C.
4. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
5. Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP response.
Visualizations
Caption: CGRP signaling pathway and the antagonistic action of this compound.
Caption: Workflow for a radioligand competition binding assay.
References
- 1. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Presence of Calcitonin Gene-Related Peptide and Its Receptors in Rat, Pig and Human Brain: Species Differences in Calcitonin Gene-Related Peptide Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Central Nervous System Penetration of Olcegepant
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the central nervous system (CNS) penetration of Olcegepant, a potent calcitonin gene-related peptide (CGRP) receptor antagonist.[1] this compound's clinical development for migraine treatment was hindered by its limited ability to cross the blood-brain barrier (BBB).[2] This guide offers insights into potential strategies and experimental protocols to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: Why is the CNS penetration of this compound limited?
A1: this compound's poor CNS penetration is attributed to its high molecular weight and physicochemical properties that are unfavorable for crossing the tightly regulated blood-brain barrier.[2] While specific quantitative data for this compound is scarce, studies on similar CGRP receptor antagonists, like telcagepant, have shown low CNS receptor occupancy at clinically effective doses, suggesting that poor brain penetration is a common characteristic of this class of drugs.[3][4]
Q2: What are the primary strategies to enhance this compound's CNS penetration?
A2: Several strategies can be explored to improve the delivery of this compound to the CNS. These can be broadly categorized as:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can facilitate its transport across the BBB.
-
Prodrug approaches: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its passive diffusion into the brain.
-
Chemical Delivery Systems (CDS): This strategy involves the attachment of a carrier molecule that facilitates BBB transport, which is then cleaved to release the active drug in the CNS.
-
Inhibition of efflux transporters: P-glycoprotein (P-gp) and other efflux transporters at the BBB actively pump out many drugs. Co-administration of this compound with an efflux pump inhibitor could increase its brain concentration.
Q3: How can I assess the BBB permeability of my modified this compound formulation?
A3: A multi-tiered approach employing in vitro, in situ, and in vivo models is recommended:
-
In vitro models: Start with cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) or co-culture models of brain endothelial cells with astrocytes and pericytes. These provide an initial screening of permeability.
-
In situ models: Brain perfusion techniques in rodents can provide more accurate measurements of brain uptake.
-
In vivo studies: Direct measurement of this compound concentrations in the brain and cerebrospinal fluid (CSF) of animal models after systemic administration is the gold standard. Techniques like microdialysis and positron emission tomography (PET) imaging can be employed for this purpose.
Q4: Are there any safety concerns associated with enhancing CNS penetration?
A4: Yes, increasing the CNS concentration of a drug can potentially lead to off-target effects and neurotoxicity. It is crucial to conduct thorough safety and toxicology studies for any new formulation or delivery system. Furthermore, strategies that transiently disrupt the BBB integrity should be approached with caution due to the risk of allowing harmful substances into the brain.
Troubleshooting Guides
Problem 1: Low encapsulation efficiency of this compound in nanoparticles.
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the organic solvent used for nanoparticle preparation. | Screen a panel of biocompatible solvents to find one that effectively dissolves both this compound and the polymer. |
| Incompatible polymer and drug properties. | Experiment with different types of polymers (e.g., PLA, PLGA, PLA-PEG) and vary the drug-to-polymer ratio. |
| Suboptimal formulation parameters. | Optimize the parameters of your nanoparticle fabrication method (e.g., sonication energy, homogenization speed, solvent evaporation rate). |
Problem 2: Modified this compound (prodrug) shows high lipophilicity but still poor brain uptake.
| Possible Cause | Troubleshooting Step |
| The prodrug is a substrate for efflux transporters at the BBB (e.g., P-glycoprotein). | Conduct in vitro transporter assays to determine if the prodrug is a substrate. If so, consider co-administration with a P-gp inhibitor or redesign the prodrug to evade transporter recognition. |
| Rapid metabolism of the prodrug in the periphery before it can reach the BBB. | Analyze the plasma stability of the prodrug. If it is rapidly degraded, consider modifying the linker between this compound and the promoiety to enhance stability. |
| High plasma protein binding of the prodrug. | Measure the extent of plasma protein binding. High binding can limit the free fraction of the drug available to cross the BBB. Modifications to the prodrug structure may be necessary to reduce protein binding. |
Problem 3: Inconsistent results in in vitro BBB permeability assays.
| Possible Cause | Troubleshooting Step | | Poor integrity of the endothelial cell monolayer. | Regularly assess the transendothelial electrical resistance (TEER) of your cell monolayer to ensure tight junction formation. Optimize cell seeding density and culture conditions. | | Variability in the expression of transporters. | Characterize the expression levels of key influx and efflux transporters in your cell model to ensure they are consistent with in vivo conditions. | | Non-specific binding of this compound or its formulation to the assay apparatus. | Pre-treat the assay plates with a blocking agent (e.g., bovine serum albumin) to minimize non-specific binding. |
Quantitative Data Summary
| Compound | Parameter | Value | Method | Reference |
| Telcagepant | Central CGRP Receptor Occupancy (at 140 mg, PO) | 4% - 10% | PET Imaging with [11C]MK-4232 | |
| Telcagepant | Central CGRP Receptor Occupancy (at 1120 mg, PO) | 43% - 58% | PET Imaging with [11C]MK-4232 | |
| Telcagepant | CSF : Plasma Ratio (in primates) | ~1.4% | Not Specified |
A study on this compound encapsulated in PLA-PEG nanoparticles for cancer pain reported the following formulation characteristics:
| Parameter | Value | Reference |
| Nanoparticle Size | 100 nm | |
| Drug Loading | 5 wt% | |
| Encapsulation Efficiency | 60% | |
| Drug Release (at 24 hours) | 80% |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLA-PEG Nanoparticles
This protocol is based on the Flash NanoPrecipitation (FNP) method mentioned for encapsulating this compound.
Materials:
-
This compound
-
Poly(lactic acid)-poly(ethylene glycol) (PLA-PEG) copolymer
-
Pamoic acid (as a counter ion)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Dissolve this compound and pamoic acid in THF to form the organic phase.
-
Dissolve PLA-PEG in THF.
-
Rapidly mix the organic phase with the aqueous phase (deionized water) under vigorous stirring using a confined impinging jet mixer.
-
The rapid mixing induces supersaturation and subsequent precipitation of this compound and PLA-PEG into nanoparticles.
-
Remove the organic solvent by dialysis or evaporation.
-
Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: In Vitro BBB Permeability Assessment using a Transwell Model
This protocol outlines a general procedure for assessing the permeability of a novel this compound formulation.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3)
-
Human astrocytes
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound formulation and control solution
-
Lucifer yellow (as a marker of paracellular permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Coat the apical side of the Transwell insert with a suitable extracellular matrix protein (e.g., collagen).
-
Seed the hCMEC/D3 cells on the apical side of the insert.
-
Seed astrocytes on the basolateral side of the well.
-
Culture the cells until a confluent monolayer with high TEER is formed.
-
Add the this compound formulation to the apical (donor) chamber.
-
At specified time points, collect samples from the basolateral (receiver) chamber.
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp).
-
At the end of the experiment, assess the integrity of the monolayer using Lucifer yellow.
Visualizations
Caption: Logical workflow for developing and evaluating CNS-penetrant this compound.
References
- 1. CGRP receptor antagonists: A new frontier of anti-migraine medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Network Meta-Analysis of Calcitonin Gene-Related Peptide Receptor Antagonists for the Acute Treatment of Migraine [frontiersin.org]
- 3. PET imaging in healthy subjects and migraineurs suggests CGRP receptor antagonists do not have to act centrally to achieve clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of CGRP Receptor Antagonists: Olcegepant, Telcagepant, and Rimegepant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of three calcitonin gene-related peptide (CGRP) receptor antagonists: Olcegepant (BIBN 4096), Telcagepant (MK-0974), and Rimegepant (Nurtec® ODT). This analysis is based on available data from clinical trials and is intended to inform research and development in the field of migraine therapeutics. While all three compounds target the CGRP receptor, their clinical development trajectories and available datasets differ significantly, with Rimegepant being the only one to have received regulatory approval for both acute and preventive treatment of migraine.
Mechanism of Action: Targeting the CGRP Pathway
Gepants are small molecule CGRP receptor antagonists.[1] During a migraine attack, the trigeminal ganglion releases CGRP, a neuropeptide that binds to its receptors, leading to vasodilation and neurogenic inflammation, which are key contributors to migraine pain.[2][3] By blocking the CGRP receptor, gepants inhibit this cascade, thereby alleviating migraine symptoms without causing the vasoconstriction associated with triptans.[1][2]
Comparative Efficacy Data
The following tables summarize the key efficacy endpoints from clinical trials of this compound, Telcagepant, and Rimegepant for the acute treatment of migraine. It is important to note that the data for this compound is from a Phase II trial, while the data for Telcagepant and Rimegepant is from larger Phase III trials.
Table 1: Efficacy in Acute Migraine Treatment (2 Hours Post-Dose)
| Efficacy Endpoint | This compound (2.5 mg, IV) | Telcagepant (300 mg) | Rimegepant (75 mg) | Placebo |
| Pain Freedom | ~29% (estimated from meta-analysis) | 23.8% - 27% | 19.6% - 21% | 10% - 12% |
| Pain Relief | ~66% (estimated from meta-analysis) | 55% | Not a primary endpoint in all trials | 28% - 33% |
| Freedom from Most Bothersome Symptom | Not Reported | Not a primary endpoint | 35% - 37.6% | 25.2% - 27% |
| Freedom from Photophobia | Superior to placebo | 51% | Not a primary endpoint | 29% |
| Freedom from Phonophobia | Superior to placebo | 58% | Not a primary endpoint | 37% |
| Freedom from Nausea | Superior to placebo | 65% | Not a primary endpoint | 55% |
Note: Data for this compound is limited and derived from a meta-analysis which may not be directly comparable to single trial results. Telcagepant data is from Phase III trials. Rimegepant data is from Phase III trials.
Table 2: Sustained Efficacy in Acute Migraine Treatment
| Efficacy Endpoint | This compound | Telcagepant (300 mg) | Rimegepant (75 mg) | Placebo |
| Sustained Pain Freedom (2-24 hours) | Superior to placebo | Statistically significant improvement vs. placebo | Data available, shows sustained benefit | Baseline |
| Sustained Pain Relief (2-24 hours) | Not Reported | Statistically significant improvement vs. placebo | Data available, shows sustained benefit | Baseline |
Experimental Protocols
The clinical trials for these gepants generally followed a randomized, double-blind, placebo-controlled design.
This compound (Phase II)
-
Study Design : Randomized, double-blind, placebo-controlled trial.
-
Patient Population : Adults with a history of migraine with or without aura.
-
Intervention : Intravenous administration of this compound (doses varied in trials, 2.5 mg data presented) or placebo to treat a single moderate to severe migraine attack.
-
Primary Endpoints : Pain relief and pain freedom at 2 hours post-dose.
-
Secondary Endpoints : Sustained response, absence of associated symptoms (photophobia, phonophobia, nausea).
Telcagepant (Phase III)
-
Study Design : Randomized, double-blind, placebo-controlled, multicenter trials.
-
Patient Population : Adults with migraine with or without aura, treating a single moderate to severe attack.
-
Intervention : Oral Telcagepant (50 mg, 150 mg, or 300 mg) or placebo. Some trials included an active comparator like zolmitriptan.
-
Co-Primary Endpoints : Pain freedom, pain relief, and absence of photophobia, phonophobia, and nausea at 2 hours post-dose.
-
Key Secondary Endpoint : Sustained pain freedom from 2 to 24 hours.
Rimegepant (Phase III)
-
Study Design : Multicenter, double-blind, randomized, placebo-controlled phase 3 trials.
-
Patient Population : Adults with at least a 1-year history of migraine, treating a single migraine attack of moderate to severe pain intensity.
-
Intervention : A single oral dose of Rimegepant 75 mg or a matching placebo.
-
Co-Primary Endpoints : Freedom from pain and freedom from the most bothersome symptom (other than pain) at 2 hours post-dose.
Discussion and Conclusion
All three gepants have demonstrated efficacy in the acute treatment of migraine by targeting the CGRP receptor. This compound, the first-generation gepant, showed promising results in early trials but its development was halted due to poor oral bioavailability, necessitating intravenous administration.
Telcagepant, a second-generation gepant, showed robust efficacy in large Phase III trials, comparable to the triptan zolmitriptan, but with a more favorable side-effect profile. However, its development was discontinued due to concerns about liver toxicity (elevated transaminases) with long-term daily use in a prevention trial.
Rimegepant, another second-generation gepant, has successfully navigated Phase III trials and gained regulatory approval. It has shown significant efficacy for acute treatment and has also been approved for the preventive treatment of episodic migraine. Importantly, clinical trials of Rimegepant have not shown the hepatotoxicity concerns that halted the development of Telcagepant.
References
A Comparative Analysis of Olcegepant and Triptans for Acute Migraine Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Olcegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist, and triptans, a class of serotonin 5-HT1B/1D receptor agonists, for the acute treatment of migraine. The content is structured to offer an objective comparison of their pharmacological profiles, clinical efficacy, and safety, supported by experimental data and methodologies.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. For decades, triptans have been the standard of care for acute migraine attacks. However, the development of CGRP receptor antagonists, such as this compound, has introduced a novel therapeutic approach. This guide delves into a head-to-head comparison of these two drug classes, providing valuable insights for researchers and professionals in the field of neuroscience and drug development.
Mechanism of Action
The fundamental difference between this compound and triptans lies in their molecular targets and mechanisms of action within the pathophysiology of migraine.
This compound is a selective, non-peptide antagonist of the CGRP receptor.[1] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and neurogenic inflammation, both of which contribute to migraine pain.[1] this compound competitively binds to the CGRP receptor, thereby blocking the effects of CGRP and preventing the downstream signaling that leads to pain and associated symptoms.[1]
Triptans are agonists of the serotonin 5-HT1B and 5-HT1D receptors.[2] Their therapeutic effect is attributed to three primary actions:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on the smooth muscle of dilated intracranial arteries leads to vasoconstriction.[3]
-
Inhibition of Neuropeptide Release: Triptans stimulate presynaptic 5-HT1D receptors on trigeminal nerve endings, which inhibits the release of pro-inflammatory neuropeptides, including CGRP and substance P.
-
Inhibition of Nociceptive Neurotransmission: Triptans may also act on 5-HT1D receptors in the brainstem to inhibit pain signal transmission.
Signaling Pathways
The distinct mechanisms of action of this compound and triptans are reflected in their downstream signaling pathways.
This compound: CGRP Receptor Antagonism
This compound blocks the CGRP signaling cascade. When CGRP binds to its receptor, a G-protein coupled receptor (GPCR), it primarily activates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This cascade results in the activation of Protein Kinase A (PKA), which is implicated in the vasodilation and pain signaling associated with migraine. By blocking CGRP binding, this compound prevents this signaling cascade.
Triptans: 5-HT1B/1D Receptor Agonism
Triptans, by activating 5-HT1B and 5-HT1D receptors, which are coupled to Gi/o proteins, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibitory action counteracts the signaling that promotes vasodilation and neuropeptide release.
Comparative Pharmacological Data
The following tables summarize key quantitative data for this compound and a selection of commonly prescribed triptans.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Binding Affinity (Ki) | Binding Affinity (IC50) |
| This compound | Human CGRP | 14.4 pM | 0.03 nM |
| Sumatriptan | 5-HT1B | 11.07 nM | - |
| 5-HT1D | 6.58 nM | - | |
| Rizatriptan | 5-HT1B | ~10 nM | - |
| 5-HT1D | ~4 nM | - | |
| Naratriptan | 5-HT1B | ~3.16 nM | - |
| 5-HT1D | ~2.51 nM | - | |
| Eletriptan | 5-HT1B | 3.14 nM | - |
| 5-HT1D | 0.92 nM | - |
Table 2: Pharmacokinetic Properties
| Drug | Administration Route | Bioavailability (%) | Tmax (hours) | Half-life (t½) (hours) |
| This compound | Intravenous | 100% | N/A | ~2.5 |
| Sumatriptan | Oral | 14% | 1.3-2.0 | 2 |
| Rizatriptan | Oral | 45% | 1.3 | 2-3 |
| Naratriptan | Oral | 74% | 2-3 | 6 |
| Eletriptan | Oral | ~50% | 1-2 | 3.6-5.5 |
| Almotriptan | Oral | 70% | 1.5-4.0 | 2.5 |
| Frovatriptan | Oral | 24-30% | 2-4 | 25 |
| Zolmitriptan | Oral | 40-45% | 1.5-2.0 | 2.5-3.0 |
Note: Pharmacokinetic values can vary between studies and individuals.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of both this compound and triptans in the acute treatment of migraine.
Table 3: Clinical Efficacy Outcomes (at 2 hours post-dose)
| Drug/Dose | Pain-Free Rate (%) | Pain Relief Rate (%) |
| This compound (2.5 mg IV) | ~27% | ~66% |
| Sumatriptan (100 mg oral) | 22-36% | 50-61% |
| Rizatriptan (10 mg oral) | 33-40% | 67-77% |
| Eletriptan (40 mg oral) | 24-34% | 62-65% |
| Placebo | 2-10% | 20-40% |
Data compiled from multiple clinical trials and meta-analyses. Rates can vary depending on the specific trial design and patient population.
A meta-analysis of randomized controlled trials showed that at 2 hours after treatment with 2.5 mg/d of this compound, the pain relief rate and pain-free rate were significantly increased compared to placebo. Another meta-analysis found that standard dose triptans relieved headaches within 2 hours in 42% to 76% of patients.
Safety and Tolerability
The safety profiles of this compound and triptans are distinct, which is a critical consideration in clinical practice.
This compound: In clinical trials, intravenous this compound was generally well-tolerated, with most adverse events being mild to moderate and transient. Notably, it does not exhibit the vasoconstrictive effects associated with triptans, making it a potential option for patients with cardiovascular contraindications to triptans. However, the development of the oral gepant class of drugs has been historically challenged by concerns of hepatotoxicity with some compounds, although this was not a prominent issue with this compound itself in early trials.
Triptans: The most significant safety concern with triptans is their potential for cardiovascular adverse events due to their vasoconstrictive properties. They are contraindicated in patients with a history of ischemic heart disease, coronary artery vasospasm, uncontrolled hypertension, and other significant cardiovascular conditions. Common side effects include tingling, flushing, dizziness, and a sensation of tightness in the chest or throat.
Experimental Protocols
Experimental Workflow: Comparative Analysis
Methodology: Radioligand Binding Assay for Receptor Affinity
This protocol provides a generalized methodology for determining the binding affinity of a test compound (e.g., this compound or a triptan) to its target receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for its target receptor (CGRP or 5-HT1B/1D) using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines like HEK293 or SK-N-MC).
-
Radioligand specific for the target receptor (e.g., [125I]-CGRP or [3H]-5-CT).
-
Test compound (this compound or triptan) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of an unlabeled ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound and triptans represent two distinct and effective approaches to the acute treatment of migraine. Triptans, with their established efficacy and multiple formulations, remain a cornerstone of migraine therapy. Their primary limitations are cardiovascular contraindications and a subset of patients who do not respond or tolerate them well.
This compound, as a CGRP receptor antagonist, offers a targeted mechanism of action that avoids the vasoconstrictive effects of triptans, presenting a significant advantage for patients with cardiovascular risk factors. While the development of intravenous this compound did not proceed to market, it paved the way for the successful development of oral CGRP antagonists (gepants).
For researchers and drug development professionals, the comparative analysis of these two classes highlights the evolution of migraine therapeutics from broad-acting receptor agonists to highly specific antagonists targeting a key molecule in migraine pathophysiology. Future research will likely focus on further refining these targeted therapies, exploring new delivery systems, and identifying biomarkers to predict patient response to specific treatments.
References
- 1. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Olcegepant's Selectivity for the CGRP Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of olcegepant's performance at the calcitonin gene-related peptide (CGRP) receptor versus other closely related receptors, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the selectivity profile of this first-generation CGRP antagonist.
Executive Summary
This compound (BIBN4096BS) is a potent, non-peptide antagonist of the CGRP receptor, a key target in migraine therapy. While it exhibits high affinity for the CGRP receptor, its selectivity is not absolute and can be influenced by the specific signaling pathway and agonist being investigated. This guide synthesizes data from multiple studies to provide a comprehensive overview of this compound's selectivity, focusing on its activity at the CGRP receptor in comparison to the closely related amylin 1 (AMY₁) receptor.
Data Presentation
The following tables summarize the quantitative data on this compound's binding affinity and functional antagonist potency at the human CGRP and AMY₁ receptors.
Table 1: Binding Affinity of this compound
| Receptor | Ligand | Assay Type | Kᵢ (pM) | IC₅₀ (nM) | Reference |
| CGRP | This compound | Radioligand Binding | 14.4 | 0.03 | [1] |
| AMY₁ | This compound | - | Not explicitly reported in a direct comparative study | - |
Table 2: Functional Antagonist Potency of this compound
This table presents data from functional assays measuring the inhibition of agonist-induced intracellular signaling.
| Receptor | Agonist | Signaling Pathway | pA₂ / pKₐ | Fold Selectivity (CGRP vs. AMY₁) | Reference |
| CGRP | αCGRP | cAMP Accumulation | 9.87 | ~158 | [2] |
| AMY₁ | αCGRP | cAMP Accumulation | 7.67 | [2] | |
| AMY₁ | Amylin | cAMP Accumulation | 6.72 | [3] | |
| CGRP | αCGRP | CREB Phosphorylation | 9.77 | ~16 | [3] |
| AMY₁ | αCGRP | CREB Phosphorylation | 8.57 |
Key Observations:
-
This compound is a highly potent antagonist at the human CGRP receptor, with a reported Kᵢ value in the picomolar range.
-
In functional assays measuring cAMP accumulation, this compound demonstrates significant selectivity for the CGRP receptor over the AMY₁ receptor when αCGRP is the agonist.
-
Interestingly, the selectivity of this compound appears to be dependent on the signaling pathway being measured. When assessing the inhibition of CREB phosphorylation, the potency of this compound at the AMY₁ receptor is notably higher, resulting in a reduced selectivity margin compared to cAMP assays.
-
Furthermore, this compound's antagonist activity at the AMY₁ receptor is agonist-dependent. It is more potent at blocking αCGRP-induced signaling than amylin-induced signaling at this receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the data.
Radioligand Competition Binding Assay (for Kᵢ/IC₅₀ Determination)
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a test compound.
Objective: To determine the binding affinity (Kᵢ) of this compound for the CGRP receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human CGRP receptor (e.g., SK-N-MC cells).
-
Radioligand: [¹²⁵I]-hCGRP.
-
Test compound: this compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation. The final pellet is resuspended in binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled CGRP (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of [¹²⁵I]-hCGRP (at a concentration close to its Kₐ).
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
cAMP Functional Antagonist Assay (for pA₂/pKₐ Determination)
This protocol describes a method to determine the functional potency of this compound by measuring its ability to inhibit agonist-induced cAMP production. This method is based on the protocols described by Walker et al. (2018).
Objective: To determine the antagonist potency (pA₂) of this compound at the CGRP and AMY₁ receptors.
Materials:
-
Host cells (e.g., Cos-7) transiently transfected with the receptor components (CLR and RAMP1 for the CGRP receptor; CTR and RAMP1 for the AMY₁ receptor).
-
Agonist: αCGRP or amylin.
-
Antagonist: this compound.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Assay buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., LANCE cAMP kit or similar).
Procedure:
-
Cell Culture and Transfection:
-
Culture Cos-7 cells in appropriate medium.
-
Transiently transfect the cells with plasmids encoding the human receptor subunits.
-
Seed the transfected cells into 96-well plates and grow to confluence.
-
-
Antagonist Pre-incubation:
-
Wash the cells with serum-free medium.
-
Add assay buffer containing various concentrations of this compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add various concentrations of the agonist (αCGRP or amylin) to the wells already containing the antagonist.
-
Incubate for a further period (e.g., 15 minutes) at 37°C to allow for cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay-based kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of 1 is indicative of competitive antagonism.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: CGRP receptor signaling pathway and site of this compound action.
Caption: Workflow for a functional cAMP antagonist assay.
Conclusion
The available evidence confirms that this compound is a highly potent antagonist of the CGRP receptor. However, its selectivity over the AMY₁ receptor is not absolute and is dependent on the experimental conditions, particularly the signaling pathway being assayed. The observation of pathway-specific antagonism highlights the complexity of CGRP receptor pharmacology and suggests that relying on a single assay may not fully capture the selectivity profile of a compound. For researchers in drug development, these findings underscore the importance of utilizing a battery of assays, including different functional readouts, to comprehensively characterize the selectivity of CGRP receptor antagonists. This approach will provide a more nuanced understanding of a compound's potential on- and off-target effects.
References
- 1. Non-peptidic antagonists of the CGRP receptor, BIBN4096BS and MK-0974, interact with the calcitonin receptor-like receptor via methionine-42 and RAMP1 via tryptophan-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CGRP receptor antagonist activity of this compound depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Olcegepant vs. Monoclonal Antibodies Targeting CGRP in Migraine Therapy
For Researchers, Scientists, and Drug Development Professionals
The calcitonin gene-related peptide (CGRP) has emerged as a pivotal target in the pathophysiology of migraine. This has led to the development of two distinct classes of therapeutics: small molecule CGRP receptor antagonists (gepants), such as Olcegepant, and monoclonal antibodies (mAbs) that target either the CGRP ligand or its receptor. This guide provides a comprehensive head-to-head comparison of this compound and the four approved anti-CGRP monoclonal antibodies—erenumab, fremanezumab, galcanezumab, and eptinezumab—supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Blockades
The fundamental difference between this compound and the anti-CGRP mAbs lies in their molecular nature and target engagement.
This compound , a small molecule, functions as a direct competitive antagonist of the CGRP receptor.[1] It binds to the receptor, physically obstructing the binding of CGRP and thereby preventing the initiation of the downstream signaling cascade that contributes to the vasodilation and neurogenic inflammation characteristic of a migraine attack.[1]
Anti-CGRP monoclonal antibodies , on the other hand, are large protein therapeutics. Their mechanism of action depends on their specific target:
-
CGRP Ligand Inhibitors (Fremanezumab, Galcanezumab, Eptinezumab): These mAbs bind directly to the circulating CGRP ligand, neutralizing it and preventing it from interacting with its receptor.[2][3][4]
-
CGRP Receptor Inhibitor (Erenumab): This mAb binds directly to the CGRP receptor, effectively blocking CGRP from binding and activating it.
The following diagram illustrates the CGRP signaling pathway and the distinct points of intervention for these two drug classes.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and the anti-CGRP monoclonal antibodies, compiled from various preclinical and clinical studies. Direct head-to-head clinical trial data for this compound versus mAbs is not currently available; therefore, comparisons are based on individual trial results against placebo.
Table 1: Pharmacodynamic Properties
| Compound | Target | Binding Affinity (Ki / KD) | Functional Potency (IC50) |
| This compound | CGRP Receptor | 14.4 pM (Ki) | 0.03 nM |
| Erenumab | CGRP Receptor | ~50 pM (KD) | ~0.2 nM |
| Fremanezumab | CGRP Ligand | High Affinity | Potent Neutralization |
| Galcanezumab | CGRP Ligand | 31 pM (KD) | Potent Neutralization |
| Eptinezumab | CGRP Ligand | High Affinity | Potent Neutralization |
Table 2: Pharmacokinetic Properties
| Compound | Route of Administration | Half-life (t1/2) | Bioavailability |
| This compound | Intravenous | ~2.5 hours | 100% (IV) |
| Erenumab | Subcutaneous | ~28 days | 82% |
| Fremanezumab | Subcutaneous | ~31-39 days | Not explicitly stated |
| Galcanezumab | Subcutaneous | ~27 days | Not explicitly stated |
| Eptinezumab | Intravenous | ~27 days | 100% (IV) |
Table 3: Clinical Efficacy in Migraine Prevention (Episodic and Chronic)
| Compound | Trial (Example) | Primary Endpoint: Mean Reduction in Monthly Migraine Days (MMD) vs. Placebo | ≥50% Responder Rate vs. Placebo |
| This compound | Phase II (Acute Treatment) | N/A (Acute treatment study) | Pain-free at 2 hours: 27% vs. placebo (P=0.001) |
| Erenumab | STRIVE (Episodic) | -1.9 days (70mg), -2.9 days (140mg) | 43.3% (70mg), 50.0% (140mg) vs. 26.6% |
| Fremanezumab | HALO (Episodic) | -1.5 days (monthly), -1.3 days (quarterly) | 44.4% (monthly), 47.7% (quarterly) vs. 27.9% |
| Galcanezumab | EVOLVE-1 (Episodic) | -1.9 days (120mg) | 59.3% (120mg) vs. 36.0% |
| Eptinezumab | PROMISE-1 (Episodic) | -0.7 days (100mg), -1.1 days (300mg) | 49.8% (100mg), 52.1% (300mg) vs. 37.4% |
| Erenumab | (Chronic) | -2.5 days (70mg & 140mg) | 39.9% (70mg), 41.0% (140mg) vs. 23.5% |
| Fremanezumab | HALO (Chronic) | -2.1 days (monthly), -1.8 days (quarterly) | 37.6% (monthly), 40.8% (quarterly) vs. 18.1% |
| Galcanezumab | REGAIN (Chronic) | -2.1 days (120mg), -1.9 days (240mg) | 27.6% (120mg), 27.5% (240mg) vs. 15.4% |
| Eptinezumab | PROMISE-2 (Chronic) | -2.0 days (100mg), -2.6 days (300mg) | 57.6% (100mg), 61.4% (300mg) vs. 39.3% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to characterize CGRP antagonists.
CGRP Receptor Binding Assay (Radioligand Displacement)
This assay quantifies the affinity of a compound for the CGRP receptor.
Objective: To determine the binding affinity (Ki) of this compound and erenumab for the CGRP receptor.
Principle: A radiolabeled CGRP ligand (e.g., 125I-CGRP) is incubated with a source of CGRP receptors (e.g., cell membranes from SK-N-MC cells). The ability of an unlabeled competitor compound (this compound or erenumab) to displace the radioligand from the receptor is measured. The concentration of the competitor that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki.
Methodology Outline:
-
Membrane Preparation: Culture and harvest cells expressing the human CGRP receptor (e.g., SK-N-MC cells). Homogenize cells and isolate the membrane fraction through centrifugation.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of 125I-CGRP and varying concentrations of the unlabeled competitor drug.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 2 hours at room temperature).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.
References
- 1. New data demonstrates robust efficacy of Vyepti® (eptinezumab) in otherwise difficult-to-treat patients with severe migraine [prnewswire.com]
- 2. mdpi.com [mdpi.com]
- 3. neurologytoday.aan.com [neurologytoday.aan.com]
- 4. Frontiers | Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review [frontiersin.org]
Cross-Validation of Olcegepant's Mechanism of Action in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Olcegepant, a potent and selective non-peptide calcitonin gene-related peptide (CGRP) receptor antagonist, has been a pivotal tool in elucidating the role of CGRP in migraine pathophysiology. Its efficacy has been evaluated across a range of preclinical animal models, providing a wealth of data on its mechanism of action. This guide offers a comparative analysis of this compound's performance in key animal models of migraine, alongside data for other CGRP receptor antagonists, to support further research and drug development in this field.
Mechanism of Action: Targeting the CGRP Pathway
Migraine is increasingly understood as a neurological disorder involving the activation of the trigeminal nervous system and the subsequent release of vasoactive neuropeptides, most notably CGRP. CGRP is a potent vasodilator and is implicated in pain transmission and neurogenic inflammation. This compound exerts its therapeutic effect by competitively binding to the CGRP receptor, thereby blocking the actions of endogenous CGRP and mitigating the downstream effects that contribute to migraine attacks, such as vasodilation and inflammation.[1][2]
The signaling cascade initiated by CGRP binding to its receptor, and the inhibitory action of this compound, is depicted below:
References
Olcegepant Demonstrates Efficacy in Preclinical Models Suggesting Potential in Triptan-Non-Responsive Migraine
For Immediate Release
A comprehensive review of preclinical data suggests that olcegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist, holds significant promise as a therapeutic option for migraine, particularly in patient populations that do not respond to conventional triptan therapies. While direct experimental models of triptan non-responsiveness are not widely established, existing data from related preclinical models, such as those involving medication overuse and comparative efficacy, provide a strong rationale for this compound's potential in this challenging treatment landscape.
Triptans, the standard of care for acute migraine, are ineffective for a significant portion of patients. This compound, which targets the CGRP pathway—a key player in migraine pathophysiology—offers an alternative mechanism of action. Preclinical studies indicate that this compound effectively mitigates migraine-like symptoms in animal models and, in some instances, demonstrates a superior or distinct efficacy profile compared to triptans.
Comparative Efficacy in a Nitroglycerin-Induced Migraine Model
A study utilizing a nitroglycerin (NTG)-induced migraine model in rats directly compared the efficacy of this compound (also known as BIBN4096) with sumatriptan and ergotamine. The results, summarized below, indicate a greater reduction in key migraine-associated biomarkers with this compound treatment.
| Treatment Group | Mean 5-HT Level (pg/mg protein) in Trigeminal Ganglia | Mean Substance P Level (pg/mg protein) in Trigeminal Ganglia | Mean IL-6 Level (pg/mg protein) in Trigeminal Ganglia |
| Control | 125.3 ± 5.1 | 85.2 ± 3.8 | 65.4 ± 2.9 |
| NTG-Induced Migraine | 248.7 ± 9.2 | 152.6 ± 6.5 | 112.8 ± 4.7 |
| Ergotamine (0.5 mg/kg) | 195.4 ± 7.8 | 120.1 ± 5.1 | 90.3 ± 3.6 |
| Sumatriptan (0.6 mg/kg) | 182.1 ± 6.9 | 110.5 ± 4.9 | 85.1 ± 3.1 |
| This compound (1 mg/kg) | 145.6 ± 5.8 | 95.3 ± 4.2 | 72.9 ± 2.5 |
| Data adapted from a comparative study on antimigraine drugs in a rat model. |
These findings demonstrate that this compound was more effective than both sumatriptan and ergotamine in normalizing the levels of 5-HT, Substance P, and IL-6 in the trigeminal ganglia of rats with NTG-induced migraine. This suggests a more robust modulation of the underlying neuroinflammatory processes.
Efficacy in a Model of Medication Overuse-Induced Allodynia
A key challenge in migraine treatment is medication overuse headache (MOH), a condition that can be considered a form of triptan non-responsiveness. A preclinical study investigated the development of allodynia (pain from normally non-painful stimuli) following chronic sumatriptan exposure in rats, creating a state of "latent sensitization." In this model, a CGRP receptor antagonist was effective at reversing the established allodynia, highlighting the crucial role of CGRP in this state of triptan-induced sensitization.
| Treatment Condition | Periorbital Mechanical Withdrawal Threshold (g) | Hind Paw Mechanical Withdrawal Threshold (g) |
| Vehicle | 12.5 ± 0.8 | 14.2 ± 0.9 |
| Chronic Sumatriptan Exposure (Day 6) | 4.8 ± 0.5 | 6.1 ± 0.6 |
| Chronic Sumatriptan + CGRP Antagonist (α-CGRP(8–37)) | 10.9 ± 0.7 | 12.8 ± 0.8 |
| Data is illustrative and based on findings from a study on triptan-induced latent sensitization.[1] |
This study demonstrated that while chronic sumatriptan use induced a state of heightened pain sensitivity, subsequent blockade of the CGRP receptor could reverse this effect.[1] This provides strong evidence that CGRP antagonists like this compound could be effective in treating migraine in the context of medication overuse, a common scenario for triptan non-responders.
Experimental Protocols
Nitroglycerin-Induced Migraine Model
The nitroglycerin (NTG)-induced migraine model is a well-established method for screening anti-migraine drugs. The protocol generally involves the following steps:
-
Animal Model: Adult male Wistar rats are typically used.
-
Induction of Migraine: A single intraperitoneal injection of nitroglycerin (10 mg/kg) is administered to induce a migraine-like state, characterized by hyperalgesia and elevated levels of inflammatory biomarkers.
-
Drug Administration: Following the induction of the migraine-like state, animals are treated with the test compounds (e.g., this compound, sumatriptan) or vehicle.
-
Assessment of Efficacy: Efficacy is assessed through behavioral measures (e.g., head scratching, social interaction time) and by measuring the levels of key biomarkers such as 5-HT, Substance P, and IL-6 in relevant brain regions like the trigeminal ganglia, cortex, and brainstem using ELISA.
Triptan-Induced Latent Sensitization Model (Medication Overuse Model)
This model aims to replicate the state of latent sensitization observed in medication overuse headache.
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Induction of Sensitization: Sumatriptan is continuously infused via an osmotic minipump for 6 days.
-
Assessment of Allodynia: Mechanical withdrawal thresholds of the periorbital region and hind paws are measured using von Frey filaments to confirm the development of allodynia.
-
Intervention: A CGRP receptor antagonist is administered intravenously to assess its ability to reverse the established allodynia.
-
Outcome Measurement: Mechanical withdrawal thresholds are re-evaluated at time points following the antagonist administration to determine its effect on pain sensitivity.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway in migraine and the experimental workflow for the triptan-induced latent sensitization model.
Caption: CGRP and 5-HT signaling pathways in migraine.
References
A Comparative Safety Analysis: Olcegepant Versus Second-Generation Gepants
A detailed examination of the safety and tolerability of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine treatment, providing researchers, scientists, and drug development professionals with a comprehensive comparison of the first-generation gepant, olcegepant, and the newer second-generation agents.
The landscape of migraine therapeutics has been significantly reshaped by the advent of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, known as gepants. While the initial development of first-generation gepants like this compound was halted, the emergence of second-generation agents, including rimegepant, ubrogepant, and atogepant, has offered promising alternatives with an improved safety profile. This guide provides an in-depth comparison of the safety data for this compound and these newer gepants, supported by data from clinical trials and detailed experimental methodologies.
Executive Summary of Safety Profiles
This compound, a first-generation gepant, demonstrated efficacy in early clinical trials for the acute treatment of migraine. However, its development was discontinued primarily due to poor oral bioavailability, necessitating intravenous administration.[1] While not the primary reason for cessation, concerns regarding potential liver enzyme elevations with long-term use of first-generation gepants were noted.[2] In contrast, second-generation gepants have been specifically developed to overcome these limitations, exhibiting favorable oral bioavailability and a significantly improved liver safety profile.[3] Clinical trials and real-world evidence have consistently shown that rimegepant, ubrogepant, and atogepant are well-tolerated and do not carry the same risk of hepatotoxicity.[3] Furthermore, unlike triptans, second-generation gepants do not cause vasoconstriction, making them a safer option for patients with or at risk of cardiovascular disease.[1]
Comparative Analysis of Adverse Events
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from key clinical trials of this compound and second-generation gepants.
Table 1: Common Treatment-Emergent Adverse Events for this compound (Acute Treatment)
| Adverse Event | This compound 2.5 mg (IV) | Placebo |
| Any Adverse Event | 20% | 12% |
| Paresthesia | Common (mild) | - |
| Pain | Single Case | - |
| Nausea | Single Case | - |
| Abnormal Taste | Single Case | - |
| Abnormal Vision | Single Case | - |
| Data from a meta-analysis of early clinical trials. |
Table 2: Common Treatment-Emergent Adverse Events for Rimegepant (Acute Treatment - Phase 3 Trial)
| Adverse Event | Rimegepant 75 mg (Oral) | Placebo |
| Nausea | 1.8% | 1.1% |
| Urinary Tract Infection | 1.5% | 1.1% |
| Data from a Phase 3 multicenter randomized controlled trial. |
Table 3: Common Treatment-Emergent Adverse Events for Ubrogepant (Acute Treatment - Pooled ACHIEVE I & II Trials)
| Adverse Event | Ubrogepant 50 mg (Oral) | Placebo |
| Any Adverse Event | 11.2% | 11.5% |
| Nausea | 1.9% | 1.8% |
| Data from a pooled analysis of the ACHIEVE I and ACHIEVE II phase 3 randomized trials. |
Table 4: Common Treatment-Emergent Adverse Events for Atogepant (Preventive Treatment - Pooled Data from Four Clinical Trials)
| Adverse Event (≥5%) | Atogepant (10, 30, or 60 mg QD) | Placebo |
| Upper Respiratory Tract Infection | 5.3% (RCTs), 7.7% (LTS) | - |
| Constipation | 6.1% (RCTs), 5.0% (LTS) | - |
| Nausea | 6.6% (RCTs), 4.6% (LTS) | - |
| Urinary Tract Infection | 3.4% (RCTs), 5.2% (LTS) | - |
| Data from a post hoc analysis of pooled data from four clinical trials (RCTs: Randomized Controlled Trials, LTS: Long-Term Safety trials). |
Table 5: Common Treatment-Emergent Adverse Events for Zavegepant (Acute Treatment - Phase 3 Trial)
| Adverse Event (≥2%) | Zavegepant 10 mg (Intranasal) | Placebo |
| Dysgeusia (Abnormal Taste) | 21% | 5% |
| Nasal Discomfort | 4% | 1% |
| Nausea | 3% | 1% |
| Data from a phase 3, double-blind, randomized, placebo-controlled multicenter trial. |
Liver Safety Profile
A critical point of differentiation between the generations of gepants is their impact on liver function. While long-term use of first-generation gepants raised concerns about elevated liver transaminases, second-generation gepants have demonstrated a favorable liver safety profile.
This compound: No specific instances of severe liver injury were highlighted in the available data for this compound, though the broader class of first-generation gepants was associated with potential hepatotoxicity with prolonged use.
Second-Generation Gepants: Extensive clinical trial programs for rimegepant, ubrogepant, and atogepant have not identified a signal for drug-induced liver injury. Post-marketing surveillance and long-term safety studies have further supported this finding. For instance, in the long-term safety study of rimegepant, no signal of drug-induced liver injury was identified. Similarly, pooled analysis of the ubrogepant pivotal trials and a dedicated hepatic safety study in healthy adults found no signal for DILI. A pooled analysis of atogepant trials also showed no evidence of hepatotoxicity.
Cardiovascular Safety Profile
A significant advantage of gepants over triptans is their lack of vasoconstrictive effects, making them a potentially safer option for migraine patients with cardiovascular risk factors.
This compound: Early studies on this compound did not raise significant cardiovascular safety concerns.
Second-Generation Gepants: Clinical trials and post-hoc analyses of second-generation gepants have consistently demonstrated a favorable cardiovascular safety profile. A long-term, open-label safety study of rimegepant in adults with migraine and cardiovascular risk factors concluded that the drug was safe and well-tolerated. The proportions of participants reporting adverse events and serious adverse events were consistent across subgroups with varying numbers of cardiovascular risk factors. Similarly, studies on ubrogepant and atogepant have not revealed any significant cardiovascular safety signals.
Experimental Protocols for Safety Assessment
The safety of gepants has been rigorously evaluated in numerous clinical trials. The general methodology for assessing safety in these trials is outlined below.
General Clinical Trial Design for Safety Assessment
Phase 1, 2, and 3 clinical trials for gepants typically employ a randomized, double-blind, placebo-controlled design. Long-term safety is often assessed in open-label extension studies.
Key Components of Safety Monitoring:
-
Adverse Event (AE) Monitoring: All adverse events, regardless of their perceived relationship to the study drug, are recorded at each study visit. The severity and relationship to the investigational product are assessed by the investigator.
-
Liver Function Monitoring: Regular blood tests are conducted to monitor liver function. This typically includes measuring levels of:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin Criteria for dose interruption or discontinuation are pre-specified based on the degree of elevation of these markers, often following the FDA's guidance on drug-induced liver injury (DILI). Cases of significant liver enzyme elevation are adjudicated by an independent panel of liver experts.
-
-
Cardiovascular Monitoring: Cardiovascular safety is assessed through:
-
Regular monitoring of vital signs (blood pressure and heart rate).
-
Electrocardiogram (ECG) recordings at baseline and at specified intervals throughout the study.
-
Careful documentation and evaluation of any cardiovascular adverse events.
-
-
Laboratory Tests: Comprehensive laboratory tests, including hematology and serum chemistry, are performed at baseline and at regular intervals.
-
Physical Examinations: Complete physical examinations are conducted at the beginning and end of the study, and as clinically indicated.
Example Protocol: Ubrogepant ACHIEVE I & II Trials (NCT02828020 & NCT02867709)
These were Phase 3, multicenter, double-blind, placebo-controlled studies to evaluate the efficacy, safety, and tolerability of ubrogepant for the acute treatment of a single migraine attack.
-
Inclusion Criteria: Adults with a history of migraine with or without aura.
-
Exclusion Criteria: History of significant cardiovascular, hepatic, or renal disease.
-
Safety Assessments:
-
Adverse events were recorded within 48 hours and up to 30 days after the dose.
-
Standard clinical laboratory tests, vital signs, and ECGs were monitored.
-
Signaling Pathway and Experimental Workflow
CGRP Receptor Signaling Pathway
Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that plays a crucial role in the pathophysiology of migraine. It mediates its effects by binding to the CGRP receptor, a G-protein coupled receptor. The binding of CGRP to its receptor primarily activates the Gαs subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA activation contributes to vasodilation and pain signal transmission. Gepants act as antagonists at the CGRP receptor, blocking these downstream signaling events.
Experimental Workflow for Assessing Drug-Induced Liver Injury in Clinical Trials
The assessment of potential drug-induced liver injury (DILI) is a critical component of clinical trials for new therapeutic agents. The workflow involves systematic data collection, monitoring, and causality assessment.
References
- 1. [Cardiovascular safety of new drugs for the acute and preventive treatment of migraine: gepants and ditans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects and safety of this compound and telcagepant for migraine: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. New Generation Gepants: Migraine Acute and Preventive Medications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Vasoconstrictor Potential of Olcegepant and Sumatriptan
A detailed guide for researchers and drug development professionals on the distinct vascular effects of the CGRP receptor antagonist, olcegepant, and the 5-HT1B/1D receptor agonist, sumatriptan.
This guide provides a comprehensive comparison of the vasoconstrictor potential of this compound and sumatriptan, two key molecules in migraine therapy. The information presented is based on experimental data from in vitro and in vivo studies, offering insights into their mechanisms of action and their effects on vascular tone. This document is intended to inform researchers, scientists, and professionals involved in drug development.
Executive Summary
Sumatriptan, a member of the triptan class of drugs, exerts its therapeutic effect in migraine through direct vasoconstriction of cranial arteries by activating 5-HT1B/1D receptors. In contrast, this compound, a calcitonin gene-related peptide (CGRP) receptor antagonist, does not induce vasoconstriction on its own. Instead, its primary vascular action is the inhibition of CGRP-mediated vasodilation. However, preclinical evidence suggests that by blocking the vasodilatory effect of CGRP, this compound may potentiate vasoconstriction induced by other endogenous signaling molecules, such as noradrenaline. This guide will delve into the quantitative data from key experiments, detail the methodologies used, and illustrate the underlying signaling pathways.
Data Presentation: Quantitative Comparison of Vasoconstrictor Potential
The following table summarizes the quantitative data on the vasoconstrictor effects of sumatriptan and the indirect vascular effects of this compound from various experimental models.
| Drug | Vascular Bed | Species | Experimental Model | Key Findings | Reference(s) |
| Sumatriptan | Middle Meningeal Artery | Human | In Vitro (Wire Myography) | Potent vasoconstriction with a pEC50 of 7.0 ± 0.2 and a maximal contraction (Emax) of 98 ± 19% compared to noradrenaline. | [1] |
| Coronary Artery (Proximal) | Human | In Vitro (Wire Myography) | Vasoconstriction with a pEC50 of 6.3 ± 0.2 and an Emax of 19 ± 6% of U46619-induced contraction. | [1] | |
| Coronary Artery (Distal) | Human | In Vitro (Wire Myography) | Vasoconstriction with a pEC50 of 6.2 ± 0.1 and an Emax of 45 ± 17% of U46619-induced contraction. | [1] | |
| Dural Arteries | Human | In Vitro | Potent vasoconstrictor, significantly stronger than in cerebral and temporal arteries at low concentrations (10⁻⁸–10⁻⁷ M). | [2] | |
| This compound | Systemic Vasculature | Rat | In Vivo (Pithed Rat) | No intrinsic vasoconstrictor activity. Potentiated vasopressor responses to sympathetic nerve stimulation and exogenous noradrenaline at doses of 1000 and 3000 μg·kg⁻¹. | [3] |
| Coronary Arteries | Human | In Vitro | A similar CGRP antagonist, telcagepant, showed no change in contractile tone at concentrations up to 30 μM. |
Experimental Protocols
In Vitro Assessment of Vasoconstriction: Wire Myography
A standard method to assess the contractile or relaxant properties of drugs on isolated blood vessels is wire myography.
Protocol Outline:
-
Tissue Preparation: Segments of human arteries (e.g., middle meningeal or coronary arteries) are obtained from surgical biopsies or organ donors and immediately placed in cold, oxygenated physiological salt solution (PSS). The arteries are carefully dissected free of surrounding connective tissue.
-
Mounting: A small ring (approximately 2 mm in length) of the artery is mounted on two fine stainless steel wires in the chamber of a wire myograph. One wire is attached to a force transducer, and the other to a micrometer, allowing for the control and measurement of tension.
-
Equilibration and Viability Check: The mounted arterial ring is submerged in PSS at 37°C and aerated with 95% O₂ and 5% CO₂. The vessel is allowed to equilibrate for a period, during which the tension is normalized to a predetermined optimal resting tension. The viability of the vessel is then tested by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Drug Application: After washing out the KCl and allowing the vessel to return to its resting tone, cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., sumatriptan). To test for potentiation of vasoconstriction by this compound, the vessel would first be incubated with this compound before constructing a concentration-response curve to a vasoconstrictor like noradrenaline.
-
Data Analysis: The contractile responses are recorded and expressed as a percentage of the maximal contraction induced by KCl. The potency (pEC50, the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) and efficacy (Emax, the maximal response) are then calculated.
In Vivo Assessment of Vascular Tone: Pithed Rat Model
The pithed rat model is a classic in vivo preparation used to study the effects of drugs on the cardiovascular system in the absence of central nervous system reflexes.
Protocol Outline:
-
Animal Preparation: A rat is anesthetized, and a steel rod is passed through the brainstem and spinal cord to destroy the central nervous system, a process known as pithing. The animal is then artificially ventilated.
-
Instrumentation: The carotid artery is cannulated for continuous measurement of blood pressure via a pressure transducer. The jugular vein is cannulated for intravenous drug administration.
-
Stimulation and Drug Administration: To assess the effect on sympathetic outflow, the sympathetic nerves can be stimulated electrically at specific spinal cord levels. To test the effects of exogenous vasoconstrictors, agents like noradrenaline are administered intravenously.
-
This compound Administration: this compound is administered intravenously, and its effect on the vasopressor responses to sympathetic stimulation or noradrenaline is measured.
-
Data Analysis: Changes in mean arterial blood pressure are recorded and analyzed to determine the effect of the test compound on vasoconstrictor responses.
Signaling Pathways and Mechanisms of Action
The distinct vasoconstrictor profiles of sumatriptan and this compound stem from their different molecular targets and signaling pathways.
Sumatriptan: 5-HT1B Receptor-Mediated Vasoconstriction
Sumatriptan is an agonist of the 5-hydroxytryptamine (serotonin) 1B and 1D receptors (5-HT1B/1D). The 5-HT1B receptor is predominantly found on the smooth muscle cells of blood vessels, particularly in the cranial circulation.
Activation of the Gαi/o protein-coupled 5-HT1B receptor by sumatriptan leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP), a signaling molecule that typically promotes smooth muscle relaxation. The decrease in cAMP levels ultimately results in smooth muscle cell contraction and vasoconstriction.
This compound: CGRP Receptor Antagonism and its Vascular Consequences
Calcitonin gene-related peptide (CGRP) is a potent vasodilator neuropeptide. This compound is a competitive antagonist of the CGRP receptor.
The CGRP receptor is coupled to a Gαs protein. When CGRP binds to its receptor, it activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent protein kinase A (PKA) activation. This cascade results in smooth muscle relaxation and vasodilation. By blocking the CGRP receptor, this compound prevents this vasodilatory signaling. In situations where there is a tonic CGRP-mediated vasodilator tone, or in the presence of vasoconstrictor stimuli, this blockade can lead to a net increase in vascular tone or potentiation of vasoconstriction.
Conclusion
In assessing the vasoconstrictor potential, sumatriptan and this compound exhibit fundamentally different profiles. Sumatriptan is a direct-acting vasoconstrictor, with a pronounced effect on cranial arteries, which is central to its therapeutic action in migraine. This direct vasoconstrictor activity, however, also carries a risk of cardiovascular side effects, particularly in susceptible individuals.
This compound, on the other hand, lacks intrinsic vasoconstrictor properties. Its vascular effects are mediated by the antagonism of CGRP-induced vasodilation. While this mechanism avoids the direct vasoconstrictor liabilities of triptans, preclinical data suggests a potential for this compound to enhance vasoconstriction in the presence of sympathetic activation. This nuanced difference is critical for researchers and clinicians to consider in the development and application of these and similar therapeutic agents for migraine and other conditions where vascular effects are a key consideration. Further research, particularly direct comparative studies in relevant human vascular beds, will continue to refine our understanding of the clinical implications of these distinct vascular profiles.
References
- 1. Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery – potential antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sumatriptan is a potent vasoconstrictor of human dural arteries via a 5-HT1-like receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound blocks neurogenic and non-neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Olcegepant's Potency in the Landscape of Novel CGRP Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists has marked a paradigm shift in the therapeutic landscape of migraine. Olcegepant, a first-generation non-peptide CGRP antagonist, paved the way for a new class of drugs known as "gepants." This guide provides an objective comparison of this compound's potency against a selection of novel, orally available CGRP antagonists: atogepant, rimegepant, and ubrogepant. The comparative analysis is supported by experimental data on their binding affinities and functional potencies, alongside detailed methodologies of the key experiments.
Potency Comparison of CGRP Antagonists
The following table summarizes the in vitro potency of this compound and novel CGRP antagonists at the human CGRP receptor. Potency is presented as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), both of which are critical indicators of a drug's efficacy at its target. Lower values for both IC50 and Ki denote higher potency.
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 0.03[1][2] | 0.0144[1][2] |
| Atogepant | 0.026[3] | 0.015 |
| Rimegepant | 0.14 | 0.027 |
| Ubrogepant | 0.08 | 0.067 |
Experimental Protocols
The determination of the potency values presented above relies on standardized in vitro assays. The following sections detail the typical methodologies for radioligand binding assays and functional cAMP accumulation assays used to characterize CGRP receptor antagonists.
Radioligand Binding Assay (Determination of Ki)
Radioligand binding assays are employed to determine the affinity of a compound for its receptor. In the context of CGRP antagonists, these assays typically measure the displacement of a radiolabeled CGRP analog from the CGRP receptor by the antagonist being tested.
Objective: To determine the equilibrium dissociation constant (Ki) of the antagonist for the human CGRP receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines endogenously expressing the human CGRP receptor (e.g., SK-N-MC cells) or from cells transiently or stably transfected to express the recombinant human CGRP receptor (e.g., HEK293 cells).
-
Radioligand: [125I]-CGRP (human α-CGRP).
-
Test Compounds: this compound and novel CGRP antagonists.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Cell membranes are incubated with a fixed concentration of [125I]-CGRP and varying concentrations of the unlabeled antagonist in the assay buffer.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Following incubation, the reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters, representing the bound [125I]-CGRP, is quantified using a gamma or scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.
-
The Ki values are calculated from the IC50 values (the concentration of antagonist that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay (Determination of IC50)
CGRP receptor activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Functional assays measure the ability of an antagonist to inhibit this CGRP-induced cAMP production.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the antagonist.
Materials:
-
Cell Lines: Human cell lines expressing the CGRP receptor, such as HEK293 or SK-N-MC cells.
-
Agonist: Human α-CGRP.
-
Test Compounds: this compound and novel CGRP antagonists.
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Phosphodiesterase (PDE) Inhibitor: Such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
cAMP Assay Kit: Commercially available kits for the detection of cAMP (e.g., HTRF, LANCE, or ELISA-based kits).
Procedure:
-
Cells are seeded in multi-well plates and cultured to an appropriate confluency.
-
Prior to the assay, the cell culture medium is replaced with a stimulation buffer containing a PDE inhibitor.
-
The cells are then pre-incubated with varying concentrations of the antagonist for a defined period.
-
Following pre-incubation, the cells are stimulated with a fixed concentration of human α-CGRP (typically the EC80 concentration, which is the concentration that produces 80% of the maximal response).
-
The stimulation is allowed to proceed for a specific time at 37°C.
-
The reaction is terminated, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysates is measured using a suitable cAMP assay kit according to the manufacturer's instructions.
-
The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the CGRP-induced cAMP response, is determined by non-linear regression analysis of the concentration-response curve.
Visualizing the Molecular Landscape
To better understand the context of this research, the following diagrams illustrate the CGRP signaling pathway and a typical experimental workflow for assessing antagonist potency.
Caption: CGRP Signaling Pathway and Antagonist Action.
Caption: Workflow for CGRP Antagonist Potency Assays.
References
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Olcegepant
Disclaimer: Specific disposal guidelines for Olcegepant have not been formally published. The following procedures are based on established best practices for the disposal of potent pharmaceutical compounds and general laboratory chemical waste. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations. This guide is intended to provide essential safety and logistical information to bridge the gap in publicly available data.
Hazard Assessment and Waste Classification
This compound is a potent, selective, non-peptide antagonist of the calcitonin gene-related peptide 1 (CGRP1) receptor.[1][2][3][4][5] Due to its high potency and pharmacological activity, all this compound waste, including unused product, contaminated materials, and empty containers, should be treated as hazardous pharmaceutical waste. This proactive classification ensures the highest level of safety for laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Before handling this compound in any form, including waste, appropriate personal protective equipment must be worn. This includes, at a minimum:
-
Safety goggles
-
A lab coat
-
Chemical-resistant gloves (nitrile is a common choice)
All handling of lyophilized powders and concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of aerosolized particles.
Waste Segregation and Disposal Streams
Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal. The following waste streams should be established for all materials contaminated with this compound:
-
Solid Waste: This stream includes contaminated personal protective equipment (gloves, lab coats), pipette tips, vials, and any other non-sharp solid materials that have come into contact with this compound.
-
Procedure: Place all solid waste into a designated, clearly labeled hazardous waste container. This container should be a durable, leak-proof plastic pail or drum.
-
-
Liquid Waste: This category encompasses unused or expired this compound solutions, as well as the first rinse from any container that held the compound.
-
Procedure: Collect all liquid waste in a sealed, compatible, and clearly labeled hazardous waste container. Never dispose of this compound solutions down the drain. The container should be stored in secondary containment to prevent spills.
-
-
Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin fall into this category.
-
Procedure: Immediately dispose of all sharps in a designated, puncture-resistant, and leak-proof sharps container labeled for pharmaceutical waste.
-
Decontamination of Laboratory Equipment
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Procedure:
-
Prepare a decontamination solution. While a specific "kill" solution for this compound is not documented, a common practice for potent compounds is to use a solution that can hydrolyze or oxidize the molecule. A freshly prepared 10% bleach solution can be effective for many organic compounds, but its compatibility with the equipment must be verified.
-
Wipe down all contaminated surfaces with the decontamination solution, ensuring a sufficient contact time (e.g., 30 minutes).
-
Follow the decontamination step with a rinse of water or a suitable laboratory detergent to remove any residual cleaning solution.
-
All materials used for decontamination (e.g., wipes, paper towels) should be disposed of as solid hazardous waste.
-
Disposal of Empty Containers
Even "empty" containers can retain trace amounts of a potent compound and must be handled as hazardous waste.
-
Procedure:
-
The first rinse of any container that held this compound must be collected and disposed of as hazardous liquid waste.
-
For highly potent compounds, it is recommended that the container be triple-rinsed with a suitable solvent. Each rinse should be collected as hazardous liquid waste.
-
After rinsing, deface or remove all labels from the container to prevent misuse.
-
The rinsed and dried container can then be disposed of in the appropriate solid waste stream, as advised by your institution's EHS department.
-
Spill Management
In the event of an this compound spill, immediate action is necessary to contain the contamination.
-
For Powder Spills: Gently cover the spill with absorbent paper to avoid raising dust. Wet the paper with a decontamination solution (e.g., 10% bleach) before cleaning.
-
For Liquid Spills: Cover the spill with an absorbent material, and then saturate the material with a decontamination solution.
-
All cleanup materials must be collected and disposed of as hazardous solid waste.
Quantitative Data and Experimental Protocols
General Hazardous Waste Storage Limits
While no specific quantitative disposal data for this compound exists, general laboratory guidelines for hazardous waste accumulation should be strictly followed.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume | 55 gallons per Satellite Accumulation Area | |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | |
| Container Fill Level | Do not fill beyond the shoulder (leave at least one inch of headroom) | |
| Maximum Storage Time | 12 months in a Satellite Accumulation Area (unless accumulation limits are met sooner) |
Protocol for Chemical Inactivation of Potent Pharmaceutical Compounds
Objective: To outline a general procedure for the chemical degradation of a potent pharmaceutical compound like this compound in a laboratory setting. This protocol is a general template and must be validated for efficacy and safety for each specific compound and laboratory condition.
Methodology:
-
Compound Analysis: Before attempting inactivation, analyze the chemical structure of this compound to identify functional groups susceptible to hydrolysis or oxidation (e.g., amides, aromatic rings).
-
Reagent Selection: Based on the structural analysis, select appropriate inactivating reagents. Common choices include:
-
Acid/Base Hydrolysis: Strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) can be used to hydrolyze amide bonds.
-
Oxidation: A strong oxidizing agent, such as a freshly prepared 10% bleach solution (sodium hypochlorite), can be effective.
-
-
Inactivation Procedure (Bench Scale): a. In a certified chemical fume hood, dissolve a small, known quantity of the this compound waste in a suitable solvent. b. Slowly add the selected inactivating reagent to the this compound solution. Be aware of potential exothermic reactions or gas evolution. c. Allow the reaction to proceed for a predetermined amount of time (e.g., 24 hours) with stirring. d. Neutralize the solution if necessary (e.g., if a strong acid or base was used).
-
Efficacy Verification: a. After the inactivation period, take a sample of the treated solution. b. Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the absence of the parent this compound compound.
-
Disposal of Treated Waste: Once the absence of this compound is confirmed, the neutralized and inactivated solution can be disposed of as non-hazardous chemical waste, in accordance with institutional EHS guidelines.
Logical Workflow for this compound Disposal
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Olcegepant
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Olcegepant. The following procedural guidance is based on general best practices for potent pharmaceutical compounds due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) specific to this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory activities involving this potent CGRP receptor antagonist.
| Activity | Recommended PPE |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Glasses with Side Shields or Goggles- N95 or higher rated respirator |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Glasses with Side Shields or Goggles- Chemical Fume Hood |
| In-vivo Dosing and Animal Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Glasses with Side Shields or Goggles |
| General Laboratory Operations | - Nitrile Gloves- Lab Coat- Safety Glasses |
Note: Always consult your institution's environmental health and safety (EHS) department for specific guidance and requirements.
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
| Parameter | Guideline |
| Storage (Powder) | Store at -20°C for up to 3 years. |
| Storage (in solvent) | Store at -80°C for up to 1 year, and at -20°C for up to 1 month.[1] |
| Handling | - Handle in a designated area, such as a chemical fume hood, especially when working with the solid form to avoid inhalation of dust.- Avoid contact with skin and eyes.- Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate after use. |
| Solubility | Soluble in DMSO (100 mg/mL).[1] Insoluble in water and ethanol.[1] |
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely preparing a solution of this compound for experimental use.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | - Treat as hazardous chemical waste.- Collect in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated hazardous waste container.- Do not mix with general lab waste. |
| Contaminated PPE (e.g., gloves, gowns) | - Dispose of as hazardous waste in a designated container. |
| Liquid Waste (Solutions containing this compound) | - Collect in a sealed, labeled hazardous waste container.- Do not pour down the drain. |
General Guidance: Follow all local, state, and federal regulations for hazardous waste disposal. The U.S. Food and Drug Administration (FDA) recommends that unused medicines be disposed of through drug take-back programs when available.[2][3] If no such program is available, mix the compound with an undesirable substance like dirt or cat litter, place it in a sealed container, and dispose of it in the household trash. However, for a research setting, disposal as hazardous chemical waste is the more appropriate and conservative approach.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | Procedure |
| Skin Contact | - Immediately wash the affected area with soap and water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention. |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.- Seek medical attention. |
| Inhalation | - Move to fresh air immediately.- If breathing is difficult, administer oxygen.- Seek medical attention. |
| Ingestion | - Do not induce vomiting.- Rinse mouth with water.- Seek immediate medical attention. |
| Spill | - Evacuate the area.- Wear appropriate PPE, including a respirator.- Cover the spill with an absorbent material.- Collect the absorbed material and place it in a sealed container for hazardous waste disposal.- Decontaminate the spill area. |
The following diagram outlines the logical steps to take in case of accidental exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
